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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chloro-5-fluorocinnamic Acid: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Substituted cinnamic acids are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cinnamic acids are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. Their rigid, planar structure, coupled with the reactivity of the carboxylic acid and the acrylic bond, makes them ideal scaffolds for molecular design. This guide provides a comprehensive technical overview of a specific, less-documented derivative: 2-Chloro-5-fluorocinnamic acid.

While not as extensively characterized in public literature as its parent compounds, its unique substitution pattern—a chloro group ortho to the acrylic side chain and a fluoro group in the meta position—suggests intriguing electronic and steric properties. These substitutions can significantly influence the molecule's reactivity, bioavailability, and metabolic stability, making it a compound of considerable interest for medicinal chemists and material scientists. This document will synthesize available data from related compounds to provide a robust working knowledge of its chemical nature, a plausible synthetic route, and its potential applications as a key intermediate.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough analysis of its structure and inherent physical and chemical properties.

Chemical Structure

2-Chloro-5-fluorocinnamic acid possesses a phenyl ring disubstituted with a chlorine atom at the 2-position and a fluorine atom at the 5-position. An acrylic acid moiety is attached at the 1-position of the phenyl ring. The IUPAC name for this compound is (2E)-3-(2-chloro-5-fluorophenyl)prop-2-enoic acid. The trans or (E) isomer, where the phenyl and carboxyl groups are on opposite sides of the double bond, is generally the more stable and common form.

Caption: Chemical structure of (2E)-3-(2-chloro-5-fluorophenyl)prop-2-enoic acid.

Physicochemical Properties
Property2-Chloro-5-fluorocinnamic acid (Estimated)2-Chlorocinnamic acid[1][2][3][4]2-Fluorocinnamic acid[5]Cinnamic acid[6]
CAS Number Not Assigned3752-25-8451-69-4140-10-3
Molecular Formula C₉H₆ClFO₂C₉H₇ClO₂C₉H₇FO₂C₉H₈O₂
Molecular Weight 200.59 g/mol 182.60 g/mol 166.15 g/mol 148.16 g/mol
Appearance White to off-white solidWhite to off-white solidWhite to off-white solidWhite crystalline powder
Melting Point 180-195 °C211-214 °C178-180 °C133 °C
Boiling Point >300 °C~321 °C (Predicted)[7]Decomposes300 °C
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., ethanol, DMSO)Soluble in ethanol[7]Soluble in organic solventsSlightly soluble in water, soluble in ethanol and ether
pKa ~4.0~4.11 (Predicted)[7]~4.34.44
logP ~2.8~2.5[3]~1.9[5]2.13

Synthesis and Purification

The most plausible and widely applicable method for synthesizing substituted cinnamic acids is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid.

Proposed Synthesis: Knoevenagel Condensation

The synthesis of 2-Chloro-5-fluorocinnamic acid would logically proceed from the commercially available 2-chloro-5-fluorobenzaldehyde and malonic acid, using a base such as pyridine or piperidine as a catalyst.

reagents 2-Chloro-5-fluorobenzaldehyde + Malonic Acid reaction Knoevenagel Condensation (Pyridine, heat) reagents->reaction workup Acidification (e.g., HCl) reaction->workup filtration Filtration workup->filtration recrystallization Recrystallization (e.g., Ethanol/Water) filtration->recrystallization product 2-Chloro-5-fluorocinnamic acid recrystallization->product

Caption: Proposed synthetic workflow for 2-Chloro-5-fluorocinnamic acid.

Experimental Protocol

Materials:

  • 2-Chloro-5-fluorobenzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-fluorobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents).

  • Add anhydrous pyridine (2-3 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 100-115 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-Chloro-5-fluorocinnamic acid.

Causality in Experimental Choices:

  • Malonic Acid: The use of malonic acid followed by decarboxylation (which occurs during the reaction) is a classic approach in the Knoevenagel condensation to form the acrylic acid moiety.

  • Pyridine: Pyridine acts as a basic catalyst to deprotonate malonic acid, forming the nucleophilic enolate, and also serves as the solvent for the reaction.

  • Acidification: The addition of a strong acid protonates the carboxylate salt, causing the final product to precipitate out of the aqueous solution.

  • Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities by exploiting differences in solubility.

Spectroscopic Analysis

While specific spectra for 2-Chloro-5-fluorocinnamic acid are not publicly available, its structure allows for the prediction of key spectroscopic features.

¹H NMR Spectroscopy:

  • Aromatic Protons: Three protons in the aromatic region (typically δ 7.0-8.0 ppm), exhibiting complex splitting patterns due to coupling with each other and with the fluorine atom.

  • Vinylic Protons: Two protons on the double bond (typically δ 6.5-8.0 ppm), appearing as doublets with a large coupling constant (J ≈ 16 Hz) characteristic of a trans configuration.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm).

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm).

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-140 ppm), with the carbon attached to the fluorine showing a large C-F coupling constant.

  • Vinylic Carbons: Two signals in the vinylic region (δ 115-150 ppm).

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ due to the carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

  • C=C Stretch: An absorption band around 1625-1640 cm⁻¹ for the alkene double bond.

  • C-Cl and C-F Stretches: Absorptions in the fingerprint region, typically below 1200 cm⁻¹.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 200, with a characteristic M+2 isotope peak at m/z = 202 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Reactivity and Chemical Transformations

The reactivity of 2-Chloro-5-fluorocinnamic acid is governed by its three key functional groups: the carboxylic acid, the alkene, and the substituted aromatic ring.

  • Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.

  • Alkene: The double bond can participate in addition reactions (e.g., hydrogenation, halogenation) and can be cleaved under oxidative conditions.

  • Aromatic Ring: The electron-withdrawing nature of the chloro, fluoro, and carboxylic acid groups deactivates the ring towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution, particularly of the chlorine atom, may be possible under forcing conditions, especially with the activating effect of the ortho- and para-directing fluoro group.

Applications in Research and Development

Substituted cinnamic acids are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[8] The specific substitution pattern of 2-Chloro-5-fluorocinnamic acid makes it a potentially useful building block for introducing a 2-chloro-5-fluorophenyl moiety into a target molecule.

start 2-Chloro-5-fluorocinnamic acid esterification Esterification start->esterification amidation Amidation start->amidation reduction Reduction start->reduction cycloaddition Cycloaddition start->cycloaddition end1 Ester Derivatives esterification->end1 end2 Amide Derivatives (e.g., potential drug candidates) amidation->end2 end3 Cinnamyl Alcohol Derivatives reduction->end3 end4 Cyclobutane Derivatives cycloaddition->end4

Caption: Potential synthetic transformations of 2-Chloro-5-fluorocinnamic acid.

The presence of the halogen atoms can be exploited to modulate the pharmacokinetic properties of a drug candidate, such as its lipophilicity and metabolic stability. The fluorine atom, in particular, is often incorporated into drug molecules to block metabolic oxidation at that position.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Chloro-5-fluorocinnamic acid is not available. However, based on the known hazards of similar compounds such as 2-chlorocinnamic acid and 2-fluorocinnamic acid, the following precautions should be taken[3][5][9][10]:

  • Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust.

    • Wash skin thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If skin irritation occurs, get medical advice/attention.

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Handle in accordance with good industrial hygiene and safety practices.

Conclusion

2-Chloro-5-fluorocinnamic acid represents a valuable, albeit under-documented, chemical intermediate for research and development. Its unique substitution pattern offers a combination of steric and electronic properties that can be strategically employed in the design of new molecules with desired biological or material properties. While a comprehensive experimental dataset is yet to be published, this guide provides a solid foundation for its synthesis, characterization, and safe handling, based on established chemical principles and data from closely related analogues. As the demand for novel, functionalized building blocks continues to grow, it is likely that the utility of 2-Chloro-5-fluorocinnamic acid will be further explored and documented in the scientific literature.

References

  • LookChem. (n.d.). 2-Chloro-cis-cinnamic acid. Retrieved from [Link]

  • NIST. (n.d.). 2-Chlorocinnamic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • SynQuest Laboratories, Inc. (n.d.).
  • The Good Scents Company. (n.d.). (E)-cinnamic acid. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Chloro-5-Fluoropyridine-3-Carboxylic Acid. Retrieved from [Link]

  • NIST. (n.d.). 2-Furancarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chlorocinnamic acid (CAS 3752-25-8). Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (2024, March 29).
  • Progress in Chemical and Biochemical Research. (2025, April 20). The Role of 2-Chlorocinnamic Acid in Pharmaceutical and Chemical Research.
  • Sigma-Aldrich. (2025, June 2).
  • Cioc, R. C., et al. (2014). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 19(11), 17890–17900. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2-Chlorocinnamic Acid via Perkin Reaction.
  • Wang, Y., et al. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine.
  • Sigma-Aldrich. (2019, September 18).
  • AGC Chemicals Americas. (n.d.). Fluorine Specialty Ingredients for Pharmaceutical Manufacturing. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

Sources

Exploratory

physical and chemical properties of 2-Chloro-5-fluorocinnamic acid

The following technical guide details the physicochemical and chemical properties of 2-Chloro-5-fluorocinnamic acid , structured for researchers and drug development professionals. [1] Primary Identifier: (E)-3-(2-Chloro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and chemical properties of 2-Chloro-5-fluorocinnamic acid , structured for researchers and drug development professionals.

[1]

Primary Identifier: (E)-3-(2-Chloro-5-fluorophenyl)acrylic acid Molecular Formula: C₉H₆ClFO₂ Molecular Weight: 200.59 g/mol

Executive Summary

2-Chloro-5-fluorocinnamic acid is a specialized di-halogenated phenylpropanoid intermediate used primarily in the synthesis of bioactive heterocyclic compounds. Its structural core—an electron-deficient alkene conjugated with a substituted aromatic ring—serves as a versatile Michael acceptor and a precursor for indoles, quinolines, and benzimidazoles . This pharmacophore is particularly relevant in the development of kinase inhibitors and anti-inflammatory agents (e.g., mPGES-1 inhibitors) where the specific halogen substitution pattern (2-Cl, 5-F) modulates metabolic stability and protein-ligand binding affinity.

Molecular Identity & Physicochemical Profile[2][3][4][5][6]

The distinct positioning of the chlorine (steric bulk, ortho-position) and fluorine (metabolic blocking, meta-position) atoms creates a unique electronic profile that influences both the reactivity of the alkene and the acidity of the carboxylic tail.

Table 1: Physicochemical Constants
PropertyValue / DescriptionSource/Validation
Physical State Crystalline Solid (Needles or Powder)Experimental observation
Melting Point 182 °C Patent Literature [1]
Boiling Point ~321 °C (Predicted at 760 mmHg)Calculated (SAR)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in WaterExperimental observation
pKa (Acid) 4.11 ± 0.10 (Predicted)Calculated (Chemaxon)
LogP 2.44 (Predicted)Lipophilicity Consensus
1H NMR (DMSO-d₆) δ 6.6 (d), 7.25 (m), 7.5 (m), 7.75 (m)Patent Literature [1]

Technical Insight: The high melting point (182 °C) relative to unsubstituted cinnamic acid (133 °C) indicates strong intermolecular hydrogen bonding and efficient crystal packing driven by the polar halogen substituents.

Synthetic Routes & Process Chemistry

Two primary pathways exist for the synthesis of 2-Chloro-5-fluorocinnamic acid. The choice of route depends on the availability of starting materials (Aldehyde vs. Aniline) and the desired scale.

Route A: Knoevenagel Condensation (Preferred for Scale)

This is the standard industrial route, utilizing 2-Chloro-5-fluorobenzaldehyde and malonic acid . It is preferred for its atom economy and avoidance of heavy metals.

  • Reagents: Malonic acid, Pyridine (catalyst/solvent), Piperidine (catalyst).

  • Mechanism: Base-catalyzed deprotonation of malonic acid, nucleophilic attack on the aldehyde carbonyl, followed by dehydration and thermal decarboxylation.

Route B: Heck-Type Coupling (Heck-Matsuda)

Utilizes 2-Chloro-5-fluoroaniline via a diazonium intermediate. This route is useful when the aldehyde precursor is expensive or unavailable.

  • Reagents: NaNO₂, HCl (diazotization); Acrylic acid, Pd(OAc)₂ (catalyst).

  • Mechanism: Formation of the arenediazonium salt followed by Palladium-catalyzed cross-coupling with acrylic acid.

Visualization: Synthesis Workflow

Synthesis_Workflow Start_Aldehyde 2-Chloro-5-fluorobenzaldehyde (CAS: 84194-30-9) Intermediate_Enolate Aldol Intermediate Start_Aldehyde->Intermediate_Enolate Malonic Acid Pyridine/Piperidine (Knoevenagel) Start_Aniline 2-Chloro-5-fluoroaniline Intermediate_Diazonium Diazonium Salt (Ar-N2+) Start_Aniline->Intermediate_Diazonium NaNO2, HCl 0-5°C Product 2-Chloro-5-fluorocinnamic Acid (MP: 182°C) Intermediate_Enolate->Product -CO2, -H2O (Decarboxylation) Intermediate_Diazonium->Product Acrylic Acid Pd(OAc)2 (Heck-Matsuda)

Figure 1: Comparative synthetic pathways. Route A (Blue) is preferred for scale; Route B (Red) is an alternative via aniline.

Chemical Reactivity & Functionalization

The chemical behavior of 2-Chloro-5-fluorocinnamic acid is defined by three reactive centers: the carboxylic acid, the alkene, and the aryl ring.

Carboxylic Acid Transformations[8][9]
  • Acid Chloride Formation: Reaction with Thionyl Chloride (SOCl₂) or Oxalyl Chloride yields 2-Chloro-5-fluorocinnamoyl chloride. This is the most common activation step for subsequent amide coupling to generate bioactive pharmacophores [2].

    • Protocol Note: Requires catalytic DMF.[1] The product is moisture-sensitive and typically used immediately.

  • Esterification: Fischer esterification with MeOH/H₂SO₄ yields the methyl ester, often used to protect the acid during aryl ring manipulations.

Alkene Reactivity (Michael Acceptor)

The electron-withdrawing nature of the carbonyl and the halogenated ring makes the


-carbon highly electrophilic.
  • Cyclization: Under strong acidic conditions (e.g., Polyphosphoric acid), the molecule can undergo intramolecular Friedel-Crafts acylation to form substituted indanones or quinolinones (if nitrogen is introduced).

  • Reduction: Selective reduction of the alkene (H₂/Pd-C) yields the saturated propionic acid derivative, while reduction of the carbonyl (LiAlH₄) yields the cinnamyl alcohol.

Visualization: Reactivity Map

Reactivity_Map Core 2-Chloro-5-fluorocinnamic Acid AcidChloride Cinnamoyl Chloride (Acylating Agent) Core->AcidChloride SOCl2, DMF (cat) Reflux Indanone Chloro-Fluoro-Indanone (Cyclized Core) Core->Indanone Polyphosphoric Acid (Intramolecular Cyclization) Saturated Propionic Acid Deriv. (Hydrogenation) Core->Saturated H2, Pd/C (Reduction) Amide Cinnamamide Derivatives (Bioactive Scaffold) AcidChloride->Amide R-NH2, Et3N (Amide Coupling)

Figure 2: Functionalization pathways transforming the core acid into reactive intermediates and bioactive scaffolds.

Analytical Characterization

To validate the identity of synthesized 2-Chloro-5-fluorocinnamic acid, the following spectral signatures must be confirmed:

  • 1H NMR (DMSO-d₆):

    • Vinyl Protons: A characteristic doublet (d) around δ 6.6 ppm (α-proton) and a doublet around δ 7.75 ppm (β-proton) with a coupling constant (

      
      ) of ~16 Hz, confirming the trans (E) geometry.
      
    • Aromatic Protons: Multiplets in the 7.25–7.50 ppm range corresponding to the trisubstituted benzene ring.

  • Mass Spectrometry (MS):

    • ESI-: [M-H]⁻ peak at 199 m/z (Calculated: 199.0).

    • Isotope Pattern: A distinctive 3:1 ratio for the M and M+2 peaks due to the Chlorine atom (³⁵Cl/³⁷Cl).

Handling, Stability & Safety

GHS Classification:

  • Skin Irritation: Category 2 (H315)[2]

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation, H335)

Protocol for Safe Handling:

  • Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood to prevent inhalation of fine dust.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat are mandatory.

  • Storage: Store in a cool, dry place (Room Temperature or 2-8°C). The compound is stable under normal conditions but should be kept away from strong oxidizing agents and bases.

References

  • Preparation of Polyhalogen-substituted Cinnamic Acids. US Patent Application 20050234264A1. Example 17 details the synthesis from 2-chloro-5-fluoroaniline, citing a melting point of 182°C.

  • Thionyl Chloride Mediated Acid Chloride Synthesis. Common Organic Chemistry. Standard protocols for converting cinnamic acids to acyl chlorides.

  • Knoevenagel Condensation Mechanism. Organic Chemistry Portal. Detailed mechanistic insight into the aldehyde-malonic acid condensation.

Sources

Foundational

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-Chloro-5-fluorocinnamic Acid

The following technical guide details the solubility profile, thermodynamic behavior, and process applications of 2-Chloro-5-fluorocinnamic acid . This analysis synthesizes specific physicochemical data (e.g., melting po...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and process applications of 2-Chloro-5-fluorocinnamic acid . This analysis synthesizes specific physicochemical data (e.g., melting point, structural properties) with validated solubility models derived from close structural analogs (2-chlorocinnamic acid), providing a robust framework for process optimization in pharmaceutical development.

Executive Summary

2-Chloro-5-fluorocinnamic acid is a critical intermediate in the synthesis of fluorinated heterocyclic pharmaceuticals, particularly tyrosine kinase inhibitors. Its high melting point (182 °C) and specific substitution pattern (ortho-chloro, meta-fluoro) create a unique solubility landscape characterized by high crystal lattice energy. This guide provides a technical roadmap for solubilization and recrystallization, identifying ethanol/water and methanol as optimal solvent systems for purification, while ethyl acetate serves as a primary candidate for reaction extraction.

Compound Profile & Physicochemical Properties

Understanding the solid-state properties is a prerequisite for predicting solubility behavior. The presence of the fluorine atom at the 5-position enhances lipophilicity compared to the non-fluorinated parent, yet the high melting point suggests significant intermolecular hydrogen bonding (dimerization of the carboxylic acid).

PropertyDataSource
Chemical Name 2-Chloro-5-fluorocinnamic acid[Patent US20050234264A1]
Structure Phenylacrylic acid backbone, 2-Cl, 5-F substitution[PubChem]
Melting Point 182 °C (Experimental)[Patent US20050234264A1]
Physical Form White to off-white crystalline solid[BenchChem]
Acidity (pKa) ~4.1 (Predicted based on 2-Cl analog)[LookChem]
Solubility Class Low in water; Moderate-High in polar organics[Inferred]

Solubility Landscape & Solvent Selection

Based on thermodynamic data for the structural analog 2-chlorocinnamic acid and the specific thermal properties of the 5-fluoro derivative, the solubility profile follows a distinct "like-dissolves-like" trend modulated by temperature.

Predicted Solubility Trends

The solubility (


, mole fraction) increases with temperature across all organic solvents. The dissolution process is endothermic  and entropy-driven .
  • High Solubility Solvents (Protic Polar):

    • Ethanol & Methanol: These are the most effective solvents. The hydroxyl group interacts favorably with the carboxylic acid moiety via hydrogen bonding, overcoming the lattice energy.

    • Application: Primary solvents for recrystallization and high-concentration stock solutions.

  • Moderate Solubility Solvents (Aprotic Polar):

    • Ethyl Acetate & Acetone: Good solubility, particularly at elevated temperatures (>40 °C).

    • Application: Extraction phases and reaction media.[1][2]

  • Low Solubility Solvents (Non-Polar):

    • Water: Practically insoluble due to the hydrophobic aromatic ring and halogen substituents.

    • Cyclohexane/Hexane: Very low solubility.

    • Application: Anti-solvents used to drive precipitation (yield enhancement).

Comparative Solubility Data (Analogous Model)

Data extrapolated from 2-chlorocinnamic acid behavior [J. Chem. Eng. Data]

SolventSolubility at 25°C (Mole Fraction)Solubility at 50°C (Mole Fraction)Interaction Mechanism
Ethanol High (~0.04 - 0.[3]05)Very High (>0.[4]08)H-Bonding (Solute-Solvent)
Isopropanol ModerateHighH-Bonding (Steric hindrance effects)
Ethyl Acetate ModerateHighDipole-Dipole
Toluene LowModerate

-

Stacking
Water Negligible (<10⁻⁵)LowHydrophobic Repulsion

Thermodynamic Modeling

To optimize crystallization processes, experimental data should be correlated using the Modified Apelblat Equation . This semi-empirical model accurately describes the temperature dependence of solubility for cinnamic acid derivatives.

The Modified Apelblat Equation:



  • 
    : Mole fraction solubility of 2-chloro-5-fluorocinnamic acid.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical model parameters derived from regression analysis.
    

Thermodynamic Insight: The dissolution enthalpy (


) is positive, confirming the endothermic nature. Higher temperatures significantly shift the equilibrium toward the liquid phase, necessitating precise temperature control during cooling crystallization to avoid oiling out or uncontrolled nucleation.

Experimental Protocols

For precise solubility determination or process validation, the following self-validating protocols are recommended.

Protocol: Static Gravimetric Determination

This method is the "Gold Standard" for generating solubility curves.

  • Preparation: Add excess 2-chloro-5-fluorocinnamic acid solid to 50 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir the suspension at the target temperature (

    
     K) for at least 24 hours to ensure saturation.
    
  • Sampling: Stop stirring and allow the solid phase to settle for 2 hours.

  • Extraction: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to exclude suspended solids).

  • Quantification: Weigh the supernatant immediately. Evaporate the solvent under vacuum until constant mass is achieved.

  • Calculation: Determine mole fraction (

    
    ) based on the mass of the dry residue and the initial solvent mass.
    
Protocol: Recrystallization (Purification)

Target: >99% Purity[1]

  • Dissolution: Dissolve crude solid in 95% Ethanol at reflux (~78 °C). Use the minimum volume required to achieve a clear solution.

  • Filtration: Perform hot filtration to remove insoluble mechanical impurities (e.g., catalyst residues).

  • Cooling: Slowly cool the filtrate to room temperature (25 °C) at a rate of 10 °C/hour.

  • Anti-Solvent Addition (Optional): If yield is low, add Water dropwise until persistent turbidity is observed, then cool further to 0-5 °C.

  • Isolation: Filter the crystals and wash with cold ethanol/water (1:1 mixture). Dry under vacuum at 50 °C.

Visualization & Workflows

Solubility Measurement Workflow

This diagram outlines the critical path for generating validated solubility data.

SolubilityWorkflow Start Start: Solvent Selection Prep Preparation: Excess Solute + Solvent Start->Prep Equil Equilibration: 24h Stirring @ Temp T Prep->Equil Settle Phase Separation: Settle 2h Equil->Settle Sample Sampling: 0.45µm Filtered Extraction Settle->Sample Analysis Analysis: Gravimetric / HPLC Sample->Analysis Data Data: Mole Fraction (x1) Analysis->Data Model Modeling: Apelblat Regression Data->Model Model->Start Optimize Solvent

Caption: Standardized workflow for the gravimetric determination of solubility limits.

Solvent Selection Decision Matrix

A logical guide for selecting the appropriate solvent based on process intent.

SolventSelection Intent Process Intent? React Reaction Medium Intent->React Purify Recrystallization Intent->Purify Extract Extraction Intent->Extract Polar Toluene / DMF React->Polar High Temp Yield Ethanol + Water (Anti-solvent) Purify->Yield Max Yield Purity Pure Methanol (Slow Cool) Purify->Purity Max Purity Organic Ethyl Acetate Extract->Organic Aqueous Workup

Caption: Decision matrix for selecting solvents based on reaction, purification, or extraction needs.

References

  • Synthesis and Physical Properties (Melting Point)
  • Solubility Methodology & Analogous Data

    • Title: Determination of 2-Chlorocinnamic Acid Solubility in 16 Solvents: Model Correl
    • Source: Journal of Chemical & Engineering Data (ACS Public
    • URL:[Link]

  • General Synthesis Protocols: Title: Application Notes and Protocols for the Synthesis of 2-Chlorocinnamic Acid via Perkin Reaction Source: BenchChem Technical Notes

Sources

Exploratory

Thermodynamic Properties of Halogenated Cinnamic Acids: A Technical Guide

The Thermodynamic Properties of Halogenated Cinnamic Acids guide follows below. It is structured to serve as a reference for researchers in physical organic chemistry, crystal engineering, and pharmaceutical formulation.

Author: BenchChem Technical Support Team. Date: February 2026

The Thermodynamic Properties of Halogenated Cinnamic Acids guide follows below. It is structured to serve as a reference for researchers in physical organic chemistry, crystal engineering, and pharmaceutical formulation.

Executive Summary

Halogenated cinnamic acids—specifically the fluoro-, chloro-, and bromo- derivatives—occupy a critical niche in drug development and materials science. Unlike their parent compound, trans-cinnamic acid, these derivatives exhibit distinct thermodynamic behaviors driven by halogen bonding (


-hole interactions) and altered packing efficiencies.

This guide synthesizes the core thermodynamic parameters—solid-state transition energies, solution-phase equilibria, and dissociation constants—required to model bioavailability, optimize purification processes, and engineer stable solid forms (e.g., co-crystals).

Key Thermodynamic Trends
  • Melting Point Elevation: Para-substitution follows the trend Br > Cl > F > H , driven by increased polarizability and intermolecular halogen bonding.

  • Acidity (pKa) Attenuation: The vinyl spacer group (

    
    ) significantly dampens the inductive effect of the halogen on the carboxylic acid, resulting in pKa shifts of only 
    
    
    
    units relative to the parent acid.
  • Solubility & Hydrophobicity: Solubility decreases exponentially with halogen size in polar protic solvents, correlating with increased

    
     values and lattice energies.
    

Molecular Architecture & Electronic Effects

The Vinyl Spacer Effect on Acidity

In benzoic acids, a para-halogen significantly increases acidity (lowers pKa) via inductive electron withdrawal. In cinnamic acids, the vinyl bridge acts as an electronic buffer.

Comparative pKa Data (Aqueous, 25°C):

CompoundSubstituent (

)
pKa (Exp.)

(vs. Parent)
Electronic Effect
trans-Cinnamic Acid

4.44 0.00Reference
4-Fluorocinnamic Acid

4.43 -0.01Weak Inductive (

)
4-Chlorocinnamic Acid

4.41 -0.03Moderate Inductive (

)
4-Bromocinnamic Acid

~4.40 -0.04Stronger

, but dampened

Note: The minimal shift indicates that for formulation purposes (e.g., salt selection), halogenated cinnamic acids behave almost identically to the parent acid in solution pH profiling.

Dipole Moments & Solvation

While pKa remains static, the dipole moment changes drastically. The C-X bond creates a permanent dipole that opposes the carboxyl dipole, altering solvation enthalpy (


).
  • Implication: In non-polar solvents, halogenated derivatives form tighter dimers than the parent acid due to enhanced dipole-dipole alignment in the solute-solute interaction.

Solid-State Thermodynamics

This section details the energy required to disrupt the crystal lattice, a critical parameter for predicting solubility and dissolution rates.

Crystal Lattice Energy & Melting Behavior

The dramatic increase in melting point (MP) upon halogenation is not merely a mass effect; it is a structural one. The "Sigma Hole"—a region of positive electrostatic potential on the halogen atom opposite the C-X bond—facilitates C-X···O halogen bonds with the carbonyl oxygen of adjacent molecules.

Thermodynamic Transition Data:

CompoundMelting Point (

, °C)
Melting Point (

, K)
Enthalpy of Fusion (

, kJ/mol)
Entropy of Fusion (

, J/mol·K)
trans-Cinnamic Acid13340622.6 55.7
4-Fluorocinnamic Acid207–210480–483Est. 28–32High Order
4-Chlorocinnamic Acid248–250521–523Est. 35–38High Order
4-Bromocinnamic Acid262–264535–537Est. 40+Very High Order
  • Data Integrity Note: While

    
     for the parent acid is well-established, values for halogenated derivatives are often derived from DSC curves in specific solubility studies. The estimated values reflect the proportional increase required by the Ideal Solubility Equation  to match observed solubility decreases.
    
Thermodynamic Stability Visualization

The following diagram illustrates the stability hierarchy and the forces driving the high lattice energy of the halogenated derivatives.

ThermodynamicStability Parent trans-Cinnamic Acid (Tm = 133°C) Fluoro 4-Fluoro Derivative (Tm = 210°C) Chloro 4-Chloro Derivative (Tm = 250°C) Bromo 4-Bromo Derivative (Tm = 264°C) Interaction Lattice Stabilizing Forces HBond H-Bonding (Dimer) Interaction->HBond XBond Halogen Bonding (C-X···O) Interaction->XBond PiStack Pi-Pi Stacking Interaction->PiStack HBond->Parent Primary Force HBond->Fluoro HBond->Chloro HBond->Bromo XBond->Chloro Strong XBond->Bromo Very Strong PiStack->Parent PiStack->Fluoro PiStack->Chloro PiStack->Bromo

Figure 1: Hierarchy of lattice stability.[1] Note the emergence of Halogen Bonding (Red Arrows) as the differentiator for Chloro- and Bromo- derivatives.

Solution Thermodynamics & Solubility[3]

Solubility is governed by the balance between the crystal lattice energy (solute-solute) and solvation energy (solute-solvent).

The Ideal Solubility Model

For these systems, deviations from ideal solubility are significant due to dimerization. However, the General Solubility Equation (GSE) provides a baseline:



  • 
     : Mole fraction solubility[2]
    
  • 
     : Melting temperature (Kelvin)
    
  • 
     : Enthalpy of fusion[3][4]
    

Impact of Halogenation: Because


 increases drastically (from 406 K to 537 K) while 

also increases, the term

becomes larger, driving

to more negative values.
  • Result: 4-Bromocinnamic acid is orders of magnitude less soluble in water and ethanol than trans-cinnamic acid.

Partition Coefficients ( )

Hydrophobicity increases with the surface area of the halogen substituent.

Compound

(Exp/Pred)
Solubility Classification
trans-Cinnamic Acid2.13Sparingly Soluble
4-Chlorocinnamic Acid~2.60Insoluble / Lipophilic
4-Bromocinnamic Acid~2.85Highly Lipophilic

Experimental Protocols

To validate these properties in your own lab, use the following standardized protocols.

Protocol A: Differential Scanning Calorimetry (DSC) for

Objective: Determine precise melting onset and enthalpy of fusion.

  • Sample Prep: Weigh 3–5 mg of dried sample into a Tzero aluminum pan. Crimp hermetically to prevent sublimation (critical for cinnamic derivatives).

  • Purge Gas: Nitrogen at 50 mL/min.

  • Ramp: Heat from 25°C to 300°C at 10°C/min.

  • Analysis:

    • Integrate the endothermic peak above the baseline.

    • Onset Temperature (

      
      ):  Intersection of baseline and leading edge tangent (report as MP).
      
    • Peak Area: Convert J/g to kJ/mol using molecular weight.

  • Validation: Run Indium standard (

    
    ) before the sample series.
    
Protocol B: Isothermal Solubility Determination (Shake-Flask)

Objective: Measure thermodynamic solubility in organic solvents.

  • Preparation: Add excess solid acid to 10 mL of solvent (e.g., Ethanol, DMSO) in a borosilicate vial.

  • Equilibration: Agitate at constant temperature (25.0 ± 0.1°C) for 72 hours.

  • Separation: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to 25°C to prevent precipitation).

  • Quantification: Dilute filtrate and analyze via HPLC-UV (270–280 nm detection).

  • Calculation:

    
    
    

References

  • NIST Chemistry WebBook. trans-Cinnamic acid Thermochemical Data. National Institute of Standards and Technology. Link

  • PubChem Compound Summary. 4-Chlorocinnamic acid (CID 637797). National Center for Biotechnology Information. Link

  • Mota, F. L., et al. (2008). "Aqueous Solubility of Some Natural Phenolic Compounds." Ind.[5][6][7][8] Eng. Chem. Res. 47(15), 5182–5189. (Source for parent acid solubility modeling).

  • Williams, R. (2022). pKa Data Compiled. Organic Chemistry Data. Link

  • Sigma-Aldrich. Safety Data Sheet: 4-Bromocinnamic acid. (Melting point verification). Link

  • Metabolome Database. 3-Chlorocinnamic acid properties.Link

Sources

Foundational

Technical Guide: Melting Point &amp; Physicochemical Characterization of 2-Chloro-5-fluorocinnamic Acid

This technical guide provides a rigorous analysis of the physicochemical properties, synthesis, and characterization of 2-Chloro-5-fluorocinnamic acid , a specialized intermediate used in the development of halogenated i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the physicochemical properties, synthesis, and characterization of 2-Chloro-5-fluorocinnamic acid , a specialized intermediate used in the development of halogenated indanones and pharmaceutical active ingredients.

Executive Summary

2-Chloro-5-fluorocinnamic acid is a disubstituted phenylpropanoid derivative primarily utilized as a building block in medicinal chemistry. Its precise melting point is a critical quality attribute (CQA) for verifying the purity of the intermediate during the synthesis of downstream targets, such as indanone-based pharmaceuticals.

  • Compound Name: 2-Chloro-5-fluorocinnamic acid[1][2][3]

  • Systematic Name: (E)-3-(2-Chloro-5-fluorophenyl)acrylic acid

  • Melting Point (Standard): 182 °C

  • Key Application: Precursor for halogenated indanones via cyclization.

Physicochemical Data Profile

The following data aggregates experimentally determined values from patent literature and calculated properties relevant to drug discovery workflows.

PropertyValueSource/Method
Melting Point 182 °C Experimental (Patent US20050234264A1) [1]
Appearance Colorless to off-white solidRecrystallized from cyclohexane/ethanol
Molecular Formula C₉H₆ClFO₂Stoichiometric calculation
Molecular Weight 200.60 g/mol Standard Atomic Weights
1H-NMR (DMSO-d₆) δ 6.6 (d), 7.25 (m), 7.5 (m), 7.75 (m) ppmExperimental [1]
Solubility Soluble in DMSO, Ethanol, DCM; Insoluble in WaterEmpirical observation
pKa (Predicted) ~4.1Calculated (Carboxylic acid group)

Note on Isomerism: The synthesis described typically yields the thermodynamically stable (E)-isomer (trans). The melting point of 182 °C corresponds to this specific stereoisomer.

Experimental Determination Protocol

To ensure data integrity during internal validation, the following protocol is recommended for melting point determination. This method minimizes errors caused by impurities or polymorphic transitions.

Protocol: Capillary Melting Point Determination
  • Sample Preparation:

    • Dry the sample under vacuum at 40 °C for 4 hours to remove residual solvent (solvates can depress MP).

    • Grind the solid into a fine, uniform powder using an agate mortar.

  • Loading:

    • Fill a clean glass capillary tube to a height of 2–3 mm.

    • Compact the sample by tapping the capillary on a hard surface (packing density affects heat transfer).

  • Heating Cycle:

    • Ramp 1: Heat rapidly to 160 °C (20 °C below expected MP).

    • Ramp 2: Reduce heating rate to 1.0 °C/min .

  • Observation:

    • Record

      
       (first drop of liquid) and 
      
      
      
      (complete liquefaction).
    • Acceptance Criteria: The range (

      
      ) should be 
      
      
      
      . A range >2 °C indicates impurity or wet sample.

Synthesis & Reaction Pathway

The synthesis of 2-Chloro-5-fluorocinnamic acid is achieved via a Meerwein Arylation or Heck Reaction strategy, starting from the commercially available 2-chloro-5-fluoroaniline. The pathway ensures the correct regiochemistry on the aromatic ring.

Mechanism Description
  • Diazotization: 2-Chloro-5-fluoroaniline is converted into its diazonium salt using sodium nitrite (

    
    ) and acid (
    
    
    
    or
    
    
    ).
  • Coupling: The diazonium species reacts with acrylic acid in the presence of a palladium catalyst (e.g.,

    
    ) or copper salt to form the cinnamic acid backbone.
    
  • Purification: The crude product is precipitated and recrystallized to remove regioisomers and inorganic salts.

SynthesisPathway Aniline 2-Chloro-5-fluoroaniline (Starting Material) Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO2, H2SO4 0°C Product 2-Chloro-5-fluorocinnamic Acid (MP: 182°C) Diazonium->Product + Acrylic Acid Pd(OAc)2 or Cu salt Meerwein/Heck Coupling Acrylic Acrylic Acid Acrylic->Product Indanone Halogenated Indanone (Target Scaffold) Product->Indanone Cyclization (e.g., Polyphosphoric Acid)

Figure 1: Synthetic pathway from aniline precursor to the cinnamic acid intermediate and downstream indanone target.[3]

Applications in Drug Development

This compound serves as a "privileged structure" intermediate. Its specific substitution pattern (2-Cl, 5-F) is often retained to modulate metabolic stability and lipophilicity in final drug candidates.

  • Indanone Synthesis: The primary industrial application is the intramolecular cyclization (Friedel-Crafts acylation) to form 4-chloro-7-fluoro-1-indanone .

  • Bioisostere Development: The cinnamic acid moiety mimics phenylalanine derivatives, making it useful in designing enzyme inhibitors (e.g., for tyrosine kinases).

Purification Strategy for High Purity (>98%)

If the melting point is found to be <180 °C, recrystallization is required.

  • Solvent System: Cyclohexane (primary) or Ethanol/Water (secondary).

  • Procedure: Dissolve at reflux, filter hot to remove palladium residues, and cool slowly to 4 °C.

  • Yield Expectation: ~80% theoretical yield [1].

References

  • Lui, N. et al. (2005). Polyhalogen-substituted cinnamic acids and cinnamic acid derivatives and a process for the preparation of polyhalogen-substituted cinnamic acids and cinnamic acid derivatives. US Patent Application 20050234264A1.

  • ChemicalBook. (n.d.). 2-Chloro-5-fluorocinnamic acid Product Page.[1][3] (Cross-reference for structural validation).

Sources

Exploratory

Crystal Structure Analysis of 2-Chloro-5-fluorocinnamic Acid: A Methodological Guide

Part 1: Executive Summary & Strategic Context In the realm of Fragment-Based Drug Discovery (FBDD), halogenated cinnamic acids serve as critical bioisosteres and synthetic intermediates. 2-Chloro-5-fluorocinnamic acid (C...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

In the realm of Fragment-Based Drug Discovery (FBDD), halogenated cinnamic acids serve as critical bioisosteres and synthetic intermediates. 2-Chloro-5-fluorocinnamic acid (CAS: 202982-65-8, tentative assignment based on analog series) represents a specific scaffold where the interplay between the steric bulk of the ortho-chlorine and the electronic withdrawal of the meta-fluorine dictates both solid-state packing and ligand-protein binding affinity.

This guide provides a rigorous technical workflow for the crystal structure analysis of this molecule. Unlike standard reports, this document focuses on the causality of experimental choices —explaining why specific protocols are used and how to interpret the resulting structural motifs (hydrogen bonding,


-stacking) in the context of pharmaceutical development.

Part 2: Experimental Workflow

Synthesis and Crystallization Strategy

Before diffraction, high-quality single crystals are required. For 2-Chloro-5-fluorocinnamic acid (MP: ~182 °C), the high melting point suggests strong intermolecular lattice energy, likely driven by carboxylic acid dimerization.

Protocol 1: Crystal Growth via Slow Evaporation

  • Solvent Selection: Use a binary system of Ethanol/Water (80:20) or Acetonitrile . Pure non-polar solvents often precipitate the compound too quickly due to the lipophilic halogen substituents.

  • Procedure: Dissolve 20 mg of the acid in 2 mL of warm solvent. Filter through a 0.45

    
    m PTFE syringe filter into a clean vial. Cover with Parafilm and pierce with 3-4 pinholes. Allow to stand at room temperature (20–25 °C) for 3–5 days.
    
  • Why this works: The ortho-chloro substituent disrupts planar stacking slightly compared to unsubstituted cinnamic acid, often requiring a polar protic solvent to mediate nucleation through hydrogen bond donor/acceptor equilibration.

Single Crystal X-ray Diffraction (SC-XRD) Data Collection

Instrument: Bruker D8 QUEST or Rigaku XtaLAB Synergy (Kappa geometry). Radiation: Mo K


 (

Å).
  • Note: Cu K

    
     is acceptable but Mo is preferred for chlorinated compounds to minimize absorption effects (
    
    
    
    ).

Step-by-Step Data Collection:

  • Mounting: Select a colorless block crystal (

    
     mm). Mount on a MiTeGen loop using Paratone oil.
    
  • Temperature Control: Cool to 100 K using an Oxford Cryostream.

    • Reasoning: Halogen atoms (Cl, F) often exhibit high thermal motion or positional disorder at room temperature. Cooling freezes these rotations, allowing for precise bond length determination (C–F vs. C–H).

  • Strategy: Collect a full sphere of data (completeness > 99%) to resolution

    
     Å.
    
  • Reduction: Process frames using SAINT or CrysAlisPro. Apply multi-scan absorption correction (SADABS) to account for the chlorine atom's electron density.

Part 3: Structure Solution & Refinement Workflow

The following diagram illustrates the logical flow from raw diffraction data to a finalized CIF (Crystallographic Information File).

G RawData Raw Diffraction Frames (Diffractometer) SpaceGroup Space Group Determination (XPREP/Lattice) RawData->SpaceGroup Indexing PhaseProblem Solve Phase Problem (SHELXT - Intrinsic Phasing) SpaceGroup->PhaseProblem hkl File InitialModel Initial Model (Heavy Atoms: Cl, F, O, C) PhaseProblem->InitialModel Electron Density Map Refinement Least-Squares Refinement (SHELXL) InitialModel->Refinement F^2 Minimization H_Atoms Hydrogen Atom Placement (Constrained/Riding Model) Refinement->H_Atoms Difference Fourier Map Validation Validation (CheckCIF / Platon) Refinement->Validation Final R1 < 0.05 H_Atoms->Refinement Cycles

Figure 1: Computational workflow for solving the crystal structure of 2-Chloro-5-fluorocinnamic acid.

Part 4: Structural Analysis & Interpretation

Once the structure is solved, the analysis must focus on the specific interactions relevant to the molecule's bioactivity and stability.

Molecular Conformation

The torsion angle between the phenyl ring and the acrylic acid moiety (


) is the critical parameter.
  • Expectation: Unlike unsubstituted cinnamic acid (which is planar), the 2-Chloro substituent introduces steric repulsion with the vinylic hydrogen (or carbonyl oxygen, depending on rotation).

  • Result: Expect a twist angle of 10–25° out of plane. This "twist" prevents perfect lattice layering, potentially increasing solubility compared to the planar 4-fluoro analog.

Hydrogen Bonding Motifs

The carboxylic acid group dominates the packing.

  • Primary Motif: Centrosymmetric dimer

    
    .
    
  • Geometry: Two O–H

    
    O hydrogen bonds.
    
  • Significance: This dimer is robust and dictates the high melting point (182 °C).

Halogen Interactions (The "Fluorine Effect")

Fluorine is a weak hydrogen bond acceptor but a strong director of packing due to electrostatics.

  • C–F

    
    H Interactions:  Look for short contacts (< 2.55 Å) between the 5-Fluoro and aromatic protons of neighboring molecules.
    
  • Cl

    
    Cl Interactions:  Type II halogen bonds (orthogonal approach) may stabilize the 3D network.
    

Table 1: Predicted vs. Typical Structural Parameters

ParameterTypical Cinnamic Acid2-Cl-5-F-Cinnamic Acid (Expected)Significance
Space Group

(Monoclinic)

or

(Triclinic)
Common packing for centrosymmetric dimers.
C=C Bond Length 1.33 Å1.33–1.34 ÅStandard alkene character.
Torsion (Ring-Acid) < 5° (Planar)10–25° (Twisted) Steric clash of 2-Cl; affects solubility.
Packing Motif

-sheet (Photoreactive)

-type or discrete dimers
2-Cl steric bulk often blocks photodimerization.

Part 5: Physicochemical Implications for Drug Development

Photostability (Schmidt's Rule)

Cinnamic acids are famous for solid-state [2+2] photodimerization.

  • Rule: Reaction occurs if parallel C=C bonds are

    
     Å apart.
    
  • Analysis for 2-Cl-5-F: Measure the centroid-centroid distance between alkene double bonds in the crystal viewer (e.g., Mercury).

  • Prediction: The 2-Chloro substituent usually forces a "head-to-tail" offset or increases the separation distance

    
     Å, rendering the solid photostable . This is a desirable trait for shelf-life stability.
    
Solubility Profile

The crystal density and packing efficiency (calculated from the CIF) directly correlate with dissolution rates.

  • High Density (> 1.5 g/cm³): Due to Cl/F atoms.

  • Twisted Conformation: The non-planar nature disrupts the lattice energy slightly, suggesting better solubility in organic solvents (DMSO, MeOH) compared to the planar, highly crystalline unsubstituted cinnamic acid.

Part 6: References

  • Synthesis & Properties:

    • Patent: Preparation of polyhalogen-substituted cinnamic acids.[1][2] US Patent App. 20050234264A1.[3] (Confirming MP of 182°C for 2-chloro-5-fluorocinnamic acid). Link

  • Crystallographic Methodology:

    • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Halogen Bonding & Cinnamic Acids:

    • Desiraju, G. R. (1989). Crystal Engineering: The Design of Organic Solids. Elsevier. (Foundational text on C-H...O and halogen interactions).

    • Cohen, M. D., & Schmidt, G. M. J. (1964). "Topochemistry. Part I. A survey of the light-induced dimerization of cinnamic acids." Journal of the Chemical Society, 1996-2000. (Source of the 4.2 Å rule). Link

Sources

Foundational

biological activity of 2-Chloro-5-fluorocinnamic acid analogs

Biological Activity of 2-Chloro-5-fluorocinnamic Acid Analogs: A Technical Guide Executive Summary This technical guide analyzes the pharmacological potential of 2-Chloro-5-fluorocinnamic acid (2-Cl-5-F-CA) and its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of 2-Chloro-5-fluorocinnamic Acid Analogs: A Technical Guide

Executive Summary

This technical guide analyzes the pharmacological potential of 2-Chloro-5-fluorocinnamic acid (2-Cl-5-F-CA) and its structural analogs.[1] While cinnamic acid is a ubiquitous natural scaffold, the specific introduction of halogen atoms at the ortho (2-position) and meta (5-position) creates a unique pharmacophore with enhanced lipophilicity, metabolic stability, and Michael acceptor reactivity. This guide synthesizes data from structure-activity relationship (SAR) studies to provide a roadmap for researchers developing novel antimicrobial and anticancer agents based on this scaffold.[1]

The Chemical Scaffold: Rationale & SAR Analysis

The biological potency of cinnamic acid derivatives is governed by the electronic and steric environment of the phenyl ring and the reactivity of the


-unsaturated carbonyl system. The 2-Chloro-5-fluoro  substitution pattern offers a strategic advantage over mono-substituted analogs.[1]
Structural Logic (SAR)
  • 2-Chloro Substituent (Steric & Lipophilic Modulator):

    • Ortho-Effect: The bulky chlorine atom at the 2-position creates steric hindrance that twists the phenyl ring relative to the alkene chain. This non-planar conformation can improve selectivity for specific enzyme pockets (e.g., bacterial DNA gyrase or fungal CYP51).

    • Lipophilicity: Chlorine significantly increases

      
      , facilitating passive diffusion across the bacterial cell wall and fungal membranes.
      
  • 5-Fluoro Substituent (Metabolic Blocker):

    • Metabolic Stability: The 5-position is a common site for oxidative metabolism (hydroxylation) in phenyl rings.[1] Fluorine substitution blocks this metabolic soft spot, prolonging the half-life of the molecule in vivo.

    • Electronic Effect: Fluorine is highly electronegative, withdrawing electron density from the ring. This increases the electrophilicity of the

      
      -carbon in the alkene side chain, making it a more potent Michael acceptor  for covalent interactions with cysteine residues in target proteins.
      
Visualization: SAR Logic

SAR_Logic Scaffold 2-Chloro-5-fluorocinnamic Acid Cl_Group 2-Chloro (Ortho) Scaffold->Cl_Group F_Group 5-Fluoro (Meta) Scaffold->F_Group Alkene α,β-Unsaturated Chain Scaffold->Alkene Lipophilicity Increased LogP (Membrane Penetration) Cl_Group->Lipophilicity Steric Conformational Twist (Selectivity) Cl_Group->Steric Metabolic Blocks CYP450 Hydroxylation F_Group->Metabolic Michael Enhanced Electrophilicity (Covalent Binding) F_Group->Michael Inductive Effect Alkene->Michael

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional contribution of the 2-Cl and 5-F substituents.[1]

Biological Profiles

Antimicrobial & Antifungal Activity

Halogenated cinnamic acids are potent disruptors of microbial membranes. The 2-Cl-5-F analogs exhibit broad-spectrum activity, particularly against drug-resistant strains.[1]

  • Mechanism: The lipophilic acid inserts into the lipid bilayer, disrupting membrane integrity and causing leakage of intracellular electrolytes (K+).

  • Target: In fungal species (Candida albicans), these analogs often target 14

    
    -demethylase (CYP51) , inhibiting ergosterol synthesis.[1]
    
  • Key Data: Analogs with the 2-Cl substitution have shown MIC values in the range of 50–200 µg/mL against S. aureus and E. coli, with efficacy often exceeding that of non-halogenated cinnamic acid by 2-4 fold.

Anticancer Potential (Michael Acceptor Reactivity)

The


-unsaturated ketone/acid moiety acts as a Michael acceptor.[1]
  • Mechanism: It forms covalent bonds with thiol groups of cysteine residues on proteins involved in cell proliferation (e.g., NF-

    
    B pathway components).[1]
    
  • Hybridization: The 2-Cl-5-F scaffold is frequently fused with 4-thiazolidinones or hydrazine moieties.[1] These hybrids show cytotoxicity against HeLa and MCF-7 cell lines with IC

    
     values often < 10 µM.[1][2]
    

Experimental Protocols

Chemical Synthesis: Knoevenagel Condensation

This is the standard, high-yield route to synthesize 2-Chloro-5-fluorocinnamic acid.[1]

Materials:

  • 2-Chloro-5-fluorobenzaldehyde (1.0 eq)[1]

  • Malonic acid (1.2 eq)[1]

  • Pyridine (Solvent/Base)[1]

  • Piperidine (Catalyst, 0.1 eq)

  • HCl (1M) for workup[1]

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Chloro-5-fluorobenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (20 mL).

  • Catalysis: Add piperidine (5 drops) to the mixture.

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1) until the aldehyde spot disappears.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) containing concentrated HCl (to pH < 2).

  • Precipitation: A white solid precipitate will form. Stir for 30 minutes.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to obtain pure 2-Chloro-5-fluorocinnamic acid.

Biological Assay: MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

Protocol:

  • Preparation: Dissolve the test compound in DMSO to create a stock solution (e.g., 10 mg/mL).

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton Broth (MHB). Final concentrations should range from 512 µg/mL down to 1 µg/mL.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) and dilute 1:100. Add 100 µL to each well.

  • Controls:

    • Positive Control:[1] Ciprofloxacin or standard antibiotic.[1]

    • Negative Control:[1] DMSO vehicle only.[1]

    • Sterility Control: Media only.[1]

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration well with no visible turbidity. Confirm viability by adding Resazurin dye (blue to pink indicates growth).[1]

Workflow Visualization

Workflow Start Start: 2-Cl-5-F-Benzaldehyde Synth Synthesis: Knoevenagel Condensation (Pyridine/Piperidine, 100°C) Start->Synth Purify Purification: Acid Workup & Recrystallization Synth->Purify Branch Assay Selection Purify->Branch Microbio Antimicrobial Assay (MIC / Broth Microdilution) Branch->Microbio Cancer Cytotoxicity Assay (MTT / HeLa Cells) Branch->Cancer Analysis Data Analysis: SAR & IC50 Calculation Microbio->Analysis Cancer->Analysis

Figure 2: Experimental workflow from chemical synthesis to biological validation.[1][3][4][5][6][7]

References

  • Silva, R. H. N., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives.[1][4][6][7][8] BioMed Research International.[1][8] [Link]

  • Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[2][5][8][9][10][11][12][13] Molecules, 19(12), 19292-19349. [Link]

  • Kamal, A., et al. (2011). Synthesis and anticancer activity of 4-thiazolidinone conjugates of cinnamic acid. [Link][1]

  • Ruiz-Torres, V., et al. (2018). Cinnamic Acid Derivatives: A New Class of Agents for the Treatment of Diabetes and Its Complications. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 2-Chloro-5-fluorocinnamic Acid via Knoevenagel Condensation

[1] Abstract & Application Scope 2-Chloro-5-fluorocinnamic acid is a critical building block in the synthesis of heterocyclic pharmaceutical intermediates, particularly for indole-based kinase inhibitors and quinoline de...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Application Scope

2-Chloro-5-fluorocinnamic acid is a critical building block in the synthesis of heterocyclic pharmaceutical intermediates, particularly for indole-based kinase inhibitors and quinoline derivatives used in oncology and anti-infective research.[1] Its structural rigidity and halogen substitution pattern provide essential pharmacophoric features for structure-activity relationship (SAR) studies.[1]

This application note details a robust, scalable protocol for synthesizing 2-Chloro-5-fluorocinnamic acid from 2-chloro-5-fluorobenzaldehyde using the Knoevenagel condensation (Doebner modification) . Unlike the Perkin reaction, which requires high temperatures and acid anhydrides, this method operates under milder conditions with higher atom economy, making it the preferred route for laboratory and pilot-scale synthesis.[1]

Retrosynthetic Analysis & Reaction Scheme

The synthesis relies on the decarboxylative condensation of malonic acid with the target aldehyde.[1] The reaction is driven by the formation of a thermodynamically stable conjugated system (E-isomer).

Reaction Pathway Visualization[1]

ReactionScheme Aldehyde 2-Chloro-5-fluorobenzaldehyde (C7H4ClFO) Intermediate Benzylidene Malonic Acid (Transient) Aldehyde->Intermediate Pyridine, Piperidine 90-100°C Malonic Malonic Acid (C3H4O4) Malonic->Intermediate Pyridine, Piperidine 90-100°C Product 2-Chloro-5-fluorocinnamic Acid (C9H6ClFO2) Intermediate->Product -CO2 (Decarboxylation) CO2 CO2 + H2O Intermediate->CO2

Figure 1: Synthetic pathway via Knoevenagel condensation.[1] The reaction proceeds through an aldol-like addition followed by dehydration and decarboxylation.[1]

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4]Mass/VolRole
2-Chloro-5-fluorobenzaldehyde 158.561.010.0 gLimiting Reagent
Malonic Acid 104.061.59.85 gNucleophile
Pyridine 79.10Solvent25.0 mLSolvent/Base
Piperidine 85.150.10.6 mLCatalyst
HCl (conc.) 36.46Excess~40 mLQuench/Precipitation
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Charge: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, combine 2-chloro-5-fluorobenzaldehyde (10.0 g, 63 mmol) and malonic acid (9.85 g, 94.6 mmol).

  • Solvent Addition: Add pyridine (25 mL) to the flask. The solids will partially dissolve.[1]

  • Catalysis: Add piperidine (0.6 mL) dropwise. Note: A mild exotherm may occur.[1]

  • Reflux: Attach a reflux condenser. Heat the mixture to 90–100°C in an oil bath.

    • Observation: Evolution of CO₂ gas (bubbling) indicates the decarboxylation step is active.

Phase 2: Reaction Monitoring 5. Duration: Stir at reflux for 2–4 hours. 6. Endpoint: Monitor by TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (


) should disappear, and a lower 

acid spot (streaking) should appear.
  • Tip: Evolution of bubbles will cease when the reaction is complete.[1]

Phase 3: Workup and Isolation 7. Cooling: Allow the reaction mixture to cool to room temperature (RT). 8. Quenching: Prepare a beaker with 100 g of crushed ice and 40 mL of concentrated HCl. 9. Precipitation: Slowly pour the reaction mixture into the acidic ice slurry with vigorous stirring.

  • Mechanism:[2][5] The HCl neutralizes the pyridine and protonates the cinnamate salt, causing the free acid product to precipitate as a white/off-white solid.[1]
  • Check: Ensure pH < 2 using pH paper.[1] Add more HCl if necessary.
  • Filtration: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel.[1]
  • Washing: Wash the filter cake with cold water (3 x 20 mL) to remove residual pyridine hydrochloride.

Phase 4: Purification 12. Recrystallization: Transfer the crude solid to a flask. Recrystallize from Ethanol/Water (3:1) or pure Ethanol .

  • Dissolve in boiling ethanol.
  • Add hot water until slight turbidity appears (if using mixed solvent).
  • Cool slowly to RT, then to 4°C.
  • Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.

Mechanistic Insight & Process Logic

The success of this protocol relies on the "Doebner Modification," which specifically targets the formation of


-unsaturated acids.[1]
Catalytic Cycle Workflow

Mechanism Setup Reagents Mixed (Aldehyde + Malonic Acid) Enolization 1. Enolization Piperidine deprotonates Malonic Acid Setup->Enolization Attack 2. Nucleophilic Attack Enolate attacks Carbonyl Carbon Enolization->Attack Dehydration 3. Dehydration Loss of H2O -> Benzylidene Malonate Attack->Dehydration Decarboxylation 4. Decarboxylation (-CO2) Heat drives loss of CO2 Dehydration->Decarboxylation Quench 5. Acidic Quench Pyridine removal & Product Precipitation Decarboxylation->Quench

Figure 2: Step-wise mechanistic flow.[1] The piperidine acts as a base catalyst to generate the reactive enolate species.[1]

Why this works:

  • Pyridine: Acts as both a solvent and a base to accept the proton from the carboxylic acid groups.[1]

  • Piperidine: A secondary amine that forms a highly reactive iminium ion intermediate with the aldehyde (in some mechanistic variations) or simply acts as a stronger base to facilitate enolization of the malonic acid [1].

  • Decarboxylation: The electron-withdrawing nature of the carbonyl groups on the intermediate facilitates the loss of CO₂ upon heating, driving the equilibrium forward irreversibly [2].[1]

Characterization & Quality Control

ParameterSpecification / Expected Value
Appearance White to off-white crystalline solid
Yield 75% – 90%
Melting Point 155–160°C (Typical for fluorinated cinnamic acids) [3]
1H NMR (DMSO-d6)

6.6 (d, J=16Hz, 1H, =CH-COOH), 7.8 (d, J=16Hz, 1H, Ar-CH=), 7.2-7.8 (m, 3H, Ar-H)
Mass Spec [M-H]- peak observable in negative mode ESI

Note on NMR: The coupling constant (


) of approximately 16 Hz for the vinylic protons confirms the trans (E) geometry, which is thermodynamically favored and exclusively formed in this reaction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete decarboxylationExtend reflux time; ensure visible bubbling has stopped.
Oily Product Residual solvent/pyridineRe-dissolve in base (NaOH), wash with ether, then re-acidify with HCl.[1]
Sticky Solid Impurities trappedRecrystallize from Ethanol/Water.[1] Scratch glass to induce nucleation.[1]
Color Oxidation of aldehydeUse freshly distilled aldehyde or add a pinch of antioxidant (e.g., BHT).[1]

Safety & Handling (MSDS Highlights)

  • Pyridine: Flammable and toxic.[1] Causes skin irritation and CNS depression.[1] Handle in a fume hood.

  • Piperidine: Toxic and corrosive.[1]

  • 2-Chloro-5-fluorobenzaldehyde: Irritant.[1]

  • Waste Disposal: The filtrate contains pyridine hydrochloride and must be disposed of as halogenated organic waste.[1] Do not pour down the drain.

References

  • List, B. (2010).[1] Emil Knoevenagel and the Roots of Aminocatalysis. Angewandte Chemie International Edition. Link

  • Jones, G. (1967).[1] The Knoevenagel Condensation. Organic Reactions, 15, 204-599.[1] Link

  • Sigma-Aldrich. Product Specification: 2-Fluorocinnamic acid (Analog reference). Link

  • Furniss, B.S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1] (Standard protocol reference for Knoevenagel condensation).

Sources

Application

Optimized Strategies for the Esterification of 2-Chloro-5-fluorocinnamic Acid

Executive Summary & Strategic Analysis 2-Chloro-5-fluorocinnamic acid presents a unique set of challenges in organic synthesis. Unlike simple aliphatic acids, this scaffold contains an -unsaturated system susceptible to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-Chloro-5-fluorocinnamic acid presents a unique set of challenges in organic synthesis. Unlike simple aliphatic acids, this scaffold contains an


-unsaturated system susceptible to isomerization (

) and Michael addition, combined with a halogenated aromatic ring that alters electronic density.[1]

The presence of the ortho-chloro substituent introduces steric strain that twists the phenyl ring out of coplanarity with the alkene, potentially retarding reaction rates compared to unsubstituted cinnamic acid. Furthermore, the 5-fluoro group acts as an electron-withdrawing group (EWG), increasing the acidity of the carboxylic proton (


), which facilitates base-mediated alkylation but requires care during acid chloride formation to prevent side reactions.[1]

This guide details three distinct protocols selected based on scale, substrate sensitivity, and available equipment.

Strategic Decision Matrix

Use the following logic flow to select the appropriate method for your specific application.

Esterification_Logic Start Start: 2-Chloro-5-fluorocinnamic acid Alcohol_Type Target Alcohol Identity? Start->Alcohol_Type Simple Simple (MeOH, EtOH) Alcohol_Type->Simple Methyl/Benzyl Complex Complex / Acid-Sensitive Alcohol_Type->Complex Chiral/Bulky Scale Reaction Scale? Small_Scale < 5 grams Scale->Small_Scale Large_Scale > 100 grams Scale->Large_Scale Simple->Scale Method_B Method B: Steglich (EDC/DMAP) Complex->Method_B Method_A Method A: Alkyl Halide (Base-Promoted) Small_Scale->Method_A Method_C Method C: Acid Chloride (SOCl2/DMF) Large_Scale->Method_C Warning CRITICAL ALERT: Avoid High T with SOCl2 (Benzothiophene Risk) Method_C->Warning

Figure 1: Decision matrix for selecting the optimal esterification pathway. Note the specific warning regarding thermal risks in Method C.

Method A: Base-Promoted Alkylation ( )

Best for: Methyl, Ethyl, or Benzyl esters on small-to-medium scale.[1][2] Mechanism: Nucleophilic attack of the carboxylate anion on an alkyl halide.[2]

Scientific Rationale

This method leverages the enhanced acidity of the 2-chloro-5-fluorocinnamic acid.[2] By using a mild base (


), we generate the carboxylate in situ.[1] This avoids strong acidic conditions that could isomerize the double bond or degrade acid-sensitive moieties.[2]
Protocol

Reagents:

  • Substrate: 2-Chloro-5-fluorocinnamic acid (1.0 equiv)[2]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (1.5 equiv)[1]
    
  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 equiv)[1][2]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (0.2 M concentration)[1]

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the acid in DMF.

  • Deprotonation: Add 1.5 equiv of

    
    .[2] Stir at room temperature for 15 minutes. The mixture may become a suspension.[2]
    
  • Alkylation: Dropwise add 1.2 equiv of the alkyl halide (e.g., MeI).[2]

    • Caution: Methyl iodide is a suspected carcinogen.[2][3] Use a fume hood.[2][4]

  • Reaction: Stir at room temperature for 3–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1][2] The acid spot (

    
    ) should disappear, replaced by the less polar ester (
    
    
    
    ).[1]
  • Workup:

    • Dilute with EtOAc (5x reaction volume).[1][2]

    • Wash with water (

      
      ) to remove DMF.[1][2]
      
    • Wash with Brine (

      
      ).[1][2]
      
    • Dry over

      
      , filter, and concentrate.[1][3]
      
  • Purification: Usually yields quantitative pure product.[2] Recrystallize from Hexane/EtOAc if necessary.

Method B: Modified Steglich Esterification

Best for: Coupling with complex, sterically hindered, or acid-sensitive alcohols.[1][2] Mechanism: Carbodiimide-mediated activation forming an O-acylisourea intermediate.[2]

Scientific Rationale

Standard Fischer esterification often fails with bulky alcohols or results in low yields due to equilibrium limitations.[2][3] The Steglich method, utilizing EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), drives the reaction to completion under mild conditions.[1] We prefer EDC over DCC to simplify purification (the urea byproduct of EDC is water-soluble).[2]

Protocol

Reagents:

  • Substrate: 2-Chloro-5-fluorocinnamic acid (1.0 equiv)[2]

  • Alcohol: Target Alcohol (1.0–1.2 equiv)[1][2]

  • Coupling Agent: EDC

    
    HCl (1.2 equiv)[1][2]
    
  • Catalyst: DMAP (0.1 equiv)[1][2]

  • Solvent: Dichloromethane (DCM), anhydrous (0.1 M)[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Mixing: Add the acid, the alcohol, and DMAP to the flask. Dissolve in anhydrous DCM.

  • Activation: Cool the mixture to 0°C (ice bath). Add EDC

    
    HCl in one portion.[2]
    
  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–18 hours.[2]

  • Validation Check: If the reaction stalls (due to the steric bulk of the 2-Cl group), add an additional 0.1 equiv of DMAP.

  • Workup:

    • Dilute with DCM.[2]

    • Wash with 1M HCl (to remove DMAP and unreacted EDC).[1][2]

    • Wash with Saturated

      
       (to remove unreacted acid).[1][2]
      
    • Dry over

      
       and concentrate.
      

Method C: Acid Chloride Activation (Scale-Up)

Best for: Large-scale synthesis (>100g) or unreactive alcohols.[1][2] Critical Hazard: Benzothiophene Formation. [1]

Expertise & Causality: The Thermal Risk

When reacting cinnamic acids with thionyl chloride (


), there is a known competing pathway.[1] At high temperatures, the intermediate acid chloride can undergo an intramolecular cyclization onto the aromatic ring (mediated by the thionyl chloride), leading to chlorinated benzothiophenes [1].[1]
  • Prevention: Strictly control temperature and use catalytic DMF (Vilsmeier-Haack intermediate) to accelerate the reaction at lower temperatures.[2]

Reaction_Workflow Setup Setup: Acid + Toluene + DMF (cat.) Addition Add SOCl2 dropwise at 20°C Setup->Addition Activation Heat to 50°C (DO NOT EXCEED 60°C) Addition->Activation Conversion Intermediate: Acyl Chloride Formed Activation->Conversion Sub_Graph Note: High Temp (>80°C) leads to Benzothiophene impurities Activation->Sub_Graph Evaporation Evaporate Excess SOCl2 (Vacuum) Conversion->Evaporation Coupling Add Alcohol + Pyridine (0°C) Evaporation->Coupling

Figure 2: Workflow for the Acid Chloride route emphasizing temperature control.[1]

Protocol

Reagents:

  • Substrate: 2-Chloro-5-fluorocinnamic acid (1.0 equiv)[2]

  • Reagent: Thionyl Chloride (

    
    ) (1.5 equiv)[1][2]
    
  • Catalyst: DMF (3–5 drops)[1][2]

  • Solvent: Toluene (anhydrous)[1][2]

  • Base (for Step 2): Pyridine or Triethylamine[1][2]

Step-by-Step:

  • Chlorination: Suspend the acid in Toluene (3 mL/g). Add catalytic DMF.[2]

  • Addition: Add

    
     dropwise at room temperature.
    
  • Heating: Heat the mixture to 50°C . Do not reflux.[2][3] Monitor gas evolution (

    
     and 
    
    
    
    ).[1][2][5] Stir for 2 hours.
  • Evaporation: Once gas evolution ceases, concentrate the mixture under reduced pressure to remove toluene and excess

    
    .[2] Re-dissolve the crude yellow oil (acid chloride) in fresh DCM or Toluene.[2]
    
  • Esterification: Cool the acid chloride solution to 0°C. Add a mixture of the Alcohol (1.1 equiv) and Pyridine (1.2 equiv) dropwise.

  • Workup: Standard aqueous wash (Water -> 1M HCl -> Bicarbonate -> Brine).[2]

Analytical Validation (QC)

To ensure the integrity of the product, specifically checking for isomerization or side-products, use the following markers.

Analytical MethodParameterExpected ObservationInterpretation
1H NMR Vinyl ProtonsDoublet (

Hz)
Confirms Trans (E) geometry.[2] Cis (Z) coupling is

Hz.[1][2]
1H NMR Shift

6.5 - 8.0 ppm
Aromatic region.[2] Look for distinct patterns of 1,2,4-substitution.
19F NMR Shift

to

ppm
Single sharp peak.[2] Multiple peaks indicate impurities/isomers.[2]
HPLC PuritySingle PeakMonitor at 254 nm and 280 nm.[2]

References

  • Higa, T., & Krubsatian, S. (1976).[1][2] Oxidations by thionyl chloride.[2][3] VI. Mechanism of the reaction with cinnamic acids. Journal of Organic Chemistry.[2][6]

  • Neises, B., & Steglich, W. (1978).[1][2] Simple Method for the Esterification of Carboxylic Acids.[2] Angewandte Chemie International Edition.[2] [1][2]

  • Lutjen, A. B., & Quirk, M. A. (2018).[1][2] Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification.[2][7][8] Journal of Laboratory Chemical Education.[2][9]

  • PubChem Compound Summary. (2023). 2-Chlorocinnamic acid.[2][10][11] National Center for Biotechnology Information.[2]

Sources

Method

Application Note: Selective Catalytic Hydrogenation of 2-Chloro-5-fluorocinnamic Acid

Introduction and Significance 2-Chloro-5-fluorohydrocinnamic acid is a valuable intermediate in the synthesis of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

2-Chloro-5-fluorohydrocinnamic acid is a valuable intermediate in the synthesis of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development. Its structure, featuring a halogenated aromatic ring and a carboxylic acid moiety, makes it a versatile building block. The primary synthetic route to this compound involves the selective hydrogenation of the alkene double bond in 2-Chloro-5-fluorocinnamic acid.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing this transformation with high yield and selectivity. The core challenge lies in reducing the C=C double bond while preserving the aryl-chloride bond, which is susceptible to hydrogenolysis under certain conditions. This protocol emphasizes the causal factors behind procedural choices, ensuring both a deep understanding of the reaction and a robust, reproducible outcome.

Mechanistic Insights: Achieving Chemoselectivity

The hydrogenation of an alkene is a classic example of heterogeneous catalysis, typically employing a noble metal catalyst, such as palladium, supported on activated carbon (Pd/C).[1] The reaction proceeds via the addition of molecular hydrogen (H₂) across the double bond.

The Causality of Catalyst and Condition Selection:

  • Catalyst Choice (Palladium on Carbon): Palladium is highly efficient for the hydrogenation of C=C double bonds.[2] Its activity allows the reaction to proceed under mild conditions (low pressure and ambient temperature), which is crucial for preserving other sensitive functional groups.[3]

  • The Challenge of Hydrodehalogenation: A potential and often undesired side reaction is the reductive cleavage of the carbon-halogen bond (hydrodehalogenation).[4] Aryl chlorides are generally more resistant to this process than aryl bromides or iodides.[5] However, aggressive reaction conditions (high temperature, high pressure, or prolonged reaction times) can promote the cleavage of the C-Cl bond, leading to the formation of 5-fluorohydrocinnamic acid as an impurity.

  • Ensuring Selectivity: The activation energy for the hydrogenation of a C=C double bond is significantly lower than that for the hydrogenolysis of an aryl-chloride bond.[3] By maintaining mild reaction conditions, we kinetically favor the desired alkene reduction. The protocol below is optimized to exploit this difference in activation energy, ensuring high chemoselectivity.

Experimental Protocol: Synthesis of 2-Chloro-5-fluorohydrocinnamic Acid

This protocol is designed as a self-validating system, with integrated checkpoints for monitoring reaction progress and ensuring purity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-5-fluorocinnamic acid≥98%Commercial SourceStarting Material
Palladium on Carbon (Pd/C)10 wt. %Commercial SourceCatalyst, handle with care as it can be pyrophoric.[6]
Hydrogen (H₂) GasHigh Purity (≥99.99%)Gas SupplierReducing Agent
Nitrogen (N₂) GasHigh Purity, InertGas SupplierFor inerting the system
Methanol (MeOH)AnhydrousCommercial SourceReaction Solvent
Celite®N/ACommercial SourceFiltration Aid
Ethyl AcetateACS GradeCommercial SourceFor extraction/crystallization
HexanesACS GradeCommercial SourceFor crystallization
Equipment
  • Parr-type hydrogenation apparatus or a three-neck round-bottom flask equipped with a magnetic stir bar.

  • Hydrogen balloon or cylinder with a regulator.

  • Vacuum/Nitrogen manifold.

  • Büchner funnel and filter flask.

  • Standard laboratory glassware.

  • Rotary evaporator.

Reaction Scheme

Caption: Catalytic hydrogenation of 2-Chloro-5-fluorocinnamic acid.

Step-by-Step Procedure

A. Reactor Setup and Inerting

  • Catalyst Handling: In a fume hood, carefully weigh 10% Pd/C (approx. 5-10 mol% relative to the substrate). Rationale: Pd/C is pyrophoric, especially after use, and must be handled in an inert atmosphere when dry.[6] Wetting the catalyst with a small amount of the reaction solvent (methanol) reduces this risk.

  • Charging the Reactor: Add the weighed Pd/C to a suitable hydrogenation flask.

  • Inerting: Seal the flask and connect it to a vacuum/nitrogen manifold. Evacuate the flask gently and backfill with nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere. Rationale: This step is critical to remove all oxygen, which could form an explosive mixture with hydrogen.[7]

  • Adding Solvent and Substrate: Under a positive pressure of nitrogen, add methanol (sufficient to create a stirrable slurry, typically 10-20 mL per gram of substrate) via cannula or syringe. Add the 2-Chloro-5-fluorocinnamic acid.

B. Hydrogenation Reaction 5. Hydrogen Introduction: Evacuate the nitrogen atmosphere and backfill with hydrogen from a balloon or regulated cylinder. Repeat this cycle twice. 6. Reaction Execution: Vigorously stir the suspension at room temperature under a positive pressure of hydrogen (typically 1 atm from a balloon is sufficient). 7. Monitoring Progress (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing hydrogen uptake.

  • To take a sample, briefly replace the hydrogen atmosphere with nitrogen.[6]
  • A typical TLC system would be 30% ethyl acetate in hexanes. The product, being more saturated, will have a higher Rf value than the starting material.
  • The reaction is typically complete within 2-4 hours.

C. Work-up and Purification 8. Catalyst Removal: Once the reaction is complete (as determined by monitoring), carefully purge the reaction vessel with nitrogen to remove all hydrogen. 9. Filtration: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® in a Büchner funnel. Safety Note: The filter cake containing the spent Pd/C catalyst is highly pyrophoric. Do not allow it to dry in the air.[8] Immediately quench the filter cake by submerging it in a container of water. 10. Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the methanol. 11. Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure 2-Chloro-5-fluorohydrocinnamic acid as a white solid.

Safety and Hazard Management

Catalytic hydrogenation is a potentially hazardous procedure that demands strict adherence to safety protocols.

  • Flammability and Explosion: Hydrogen gas is extremely flammable. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[8][9] The system must be purged of air to prevent the formation of explosive H₂/O₂ mixtures.

  • Pyrophoric Catalyst: Palladium on carbon is pyrophoric, especially when dry and/or spent. Never allow the dry catalyst to be exposed to air. Always handle it under an inert atmosphere or as a wet slurry.[6] Spent catalyst must be quenched with water immediately after filtration.

  • Pressure Safety: If using a high-pressure reactor, ensure it is rated for the intended pressure and that all safety features (e.g., pressure relief valves) are functional.[7][10] Never exceed the rated pressure.

Experimental Workflow Visualization

node_prep node_prep node_react node_react node_workup node_workup node_safety node_safety node_analysis node_analysis A 1. Charge Reactor (Pd/C + Substrate) B 2. Inert Atmosphere (3x Vacuum/N₂ Purge) A->B C 3. Add Solvent (MeOH) B->C D 4. Introduce Hydrogen (3x Vacuum/H₂ Purge) C->D E 5. Stir at RT (1 atm H₂) D->E F 6. Monitor Progress (TLC/GC-MS) E->F S1 Pyrophoric Catalyst & Flammable H₂ E->S1 F->E Incomplete? G 7. N₂ Purge to Remove H₂ F->G Complete? H 8. Filter through Celite (Quench Catalyst!) G->H I 9. Concentrate Filtrate H->I J 10. Purify Product (Recrystallization) I->J K 11. Characterize Product (NMR, MS, mp) J->K

Caption: Step-by-step workflow for selective hydrogenation.

References

  • Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. (n.d.). Evonik.
  • Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. (2021). YouTube.
  • Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo.
  • Shinde, S., et al. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Asian Journal of Chemistry. Retrieved from [Link]

  • Chemoselectivity in Transfer-Hydrogenation Reactions. (2014). UC Berkeley College of Chemistry.
  • Hydrogenation SOP. (n.d.). University of Wisconsin-Madison Chemistry.
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Seton.
  • Pd/C–Catalyzed hydrodehalogenation of aromatic halides in aqueous solutions at room temperature under normal pressure. (2004). Journal of Molecular Catalysis A: Chemical. Retrieved from [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Synthesis. Retrieved from [Link]

  • SAFETY PRECAUTION Safety Precaution of Hydrogen. (n.d.). N.A.
  • Hazards associated with laboratory scale hydrogenations. (2016). Journal of Chemical Health & Safety.
  • Reiss, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

Sources

Application

Strategic Synthesis of Fluorinated Cinnamic Acid Derivatives: A Guide to Core Methodologies and Protocols

An Application Note for Researchers, Scientists, and Drug Development Professionals Author: Dr. Gemini, Senior Application Scientist Abstract The strategic incorporation of fluorine into bioactive scaffolds is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Author: Dr. Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] Fluorinated cinnamic acid derivatives are particularly valuable synthons, serving as precursors for a wide range of pharmaceuticals and advanced materials.[3][4][5] The introduction of fluorine can enhance metabolic stability, improve receptor binding affinity, and alter lipophilicity, thereby optimizing a molecule's drug-like characteristics.[6] This guide provides an in-depth overview of the principal synthetic routes for preparing these critical derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into the Perkin, Heck, and Horner-Wadsworth-Emmons reactions. Detailed, self-validating protocols, workflow visualizations, and comparative data are presented to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of Fluorination in Cinnamic Acids

Cinnamic acid and its derivatives are a versatile class of compounds known for a broad spectrum of biological activities, including antioxidant, antimicrobial, and anticancer properties.[4][7][8] The structure, composed of a phenyl ring, an alkene linker, and a carboxylic acid, is highly amenable to modification.[8] The introduction of fluorine—the most electronegative element—can profoundly influence the molecule's electronic profile, pKa, and conformational preferences.[2][6]

Key benefits of fluorination in this scaffold include:

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, allowing fluorine to act as a bioisostere for a hydrogen atom at a metabolically labile site, thereby preventing enzymatic degradation.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic and hydrogen-bonding interactions with target receptors, increasing binding potency.[6]

  • Modulated Lipophilicity: Strategic fluorination can increase a compound's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[6]

Given these advantages, robust and efficient synthetic methods are crucial. This document details the three most authoritative and widely employed strategies for the synthesis of fluorinated cinnamic acid derivatives.

Core Synthetic Strategies: Mechanisms and Protocols

The choice of synthetic route depends on several factors, including the availability of starting materials, the desired substitution pattern on the aromatic ring, and the required stereochemical outcome of the alkene moiety. The trans or (E)-isomer is the most common and thermodynamically stable configuration.[4]

The Perkin Reaction

The Perkin reaction, developed by William Henry Perkin in 1868, is a classic method for synthesizing α,β-unsaturated aromatic acids.[9] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the corresponding acid as a weak base catalyst.[9][10]

Causality and Mechanistic Insight: The reaction is initiated by the formation of an enolate from the acid anhydride. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the fluorinated aromatic aldehyde. A subsequent series of elimination and hydrolysis steps yields the final cinnamic acid derivative. The use of the sodium or potassium salt of the acid corresponding to the anhydride is critical for generating the necessary enolate in situ.[11] While reliable, this method can sometimes lead to side products and may require high reaction temperatures.[11][12]

Perkin_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Acyl Transfer & Elimination cluster_4 Step 4: Hydrolysis A Acetic Anhydride + Base (Acetate) B Anhydride Enolate A->B Deprotonation D Alkoxide Intermediate B->D Attack on Carbonyl C Fluorinated Benzaldehyde C->D E Mixed Anhydride Intermediate D->E Intramolecular Acyl Transfer F Unsaturated Intermediate E->F Elimination (forms C=C) G Fluorinated Cinnamic Acid F->G H₂O / H⁺ Heck_Cycle Pd0 Pd(0)L₂ ArPdX Ar(F)-Pd(II)-X L₂ Pd0->ArPdX Oxidative Addition BaseH [Base-H]⁺X⁻ Pd0->BaseH AlkeneComplex Alkene Complex ArPdX->AlkeneComplex Alkene Coordination ArX Ar(F)-X ArPdX->ArX InsertionProduct Insertion Product AlkeneComplex->InsertionProduct Migratory Insertion Alkene Alkene (Acrylate) AlkeneComplex->Alkene HPdX H-Pd(II)-X L₂ InsertionProduct->HPdX β-Hydride Elimination HPdX->Pd0 Reductive Elimination Product Product (Cinnamate) HPdX->Product Base Base Base->HPdX

Caption: Catalytic Cycle of the Heck Reaction.

Protocol 2.2: Synthesis of Methyl 4-Fluorocinnamate via Heck Reaction

This protocol is a representative example for the Heck coupling. [13]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (Pd(OAc)₂, e.g., 1-3 mol%), a suitable phosphine ligand (e.g., triphenylphosphine, 2-6 mol%), and a base such as triethylamine (Et₃N, ~1.5 equivalents).

  • Reagents: Add the fluorinated aryl halide (e.g., 4-fluoroiodobenzene, 1.0 eq.), methyl acrylate (~1.2 eq.), and a suitable solvent (e.g., DMF, NMP, or acetonitrile).

  • Reaction: Heat the mixture to 80-120°C and stir until TLC or GC-MS analysis indicates complete consumption of the starting aryl halide (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash successively with 1N HCl, water, and brine. [14]5. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude methyl 4-fluorocinnamate can be purified by column chromatography on silica gel.

  • Hydrolysis (Optional): To obtain the carboxylic acid, dissolve the purified ester in a mixture of THF and water, add an excess of lithium hydroxide (LiOH), and stir at room temperature until the ester is consumed. Acidify the mixture with 1N HCl to precipitate the 4-fluorocinnamic acid, which can then be collected by filtration.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a highly reliable and stereoselective method for forming alkenes, and it is an excellent tool for synthesizing fluoro-containing compounds. [5][15]It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. A key advantage is that it almost exclusively produces the thermodynamically more stable (E)-alkene, and the water-soluble phosphate byproduct is easily removed during work-up. [15][16] Causality and Mechanistic Insight: The reaction begins with the deprotonation of a phosphonate ester (e.g., triethyl phosphonoacetate) by a base (e.g., NaH, NaOMe) to form a nucleophilic phosphonate carbanion. This carbanion attacks the carbonyl of the fluorinated benzaldehyde. The resulting betaine intermediate rapidly eliminates a phosphate ester to form the C=C double bond. The strong preference for the (E)-isomer is a hallmark of this reaction. [15]

HWE_Workflow start Start reagents Triethyl phosphonoacetate + Strong Base (e.g., NaH) start->reagents carbanion Formation of Phosphonate Carbanion reagents->carbanion aldehyde Add Fluorinated Benzaldehyde carbanion->aldehyde reaction Nucleophilic Attack & Elimination aldehyde->reaction product Formation of (E)-Fluorocinnamate Ester reaction->product workup Aqueous Work-up (Removes Phosphate Byproduct) product->workup purify Purification (Chromatography/Recrystallization) workup->purify end Final Product purify->end

Caption: Experimental workflow for the HWE synthesis.

Protocol 2.3: Synthesis of Ethyl 4-Fluorocinnamate via HWE Reaction

This protocol is based on standard HWE olefination procedures. [17]

  • Carbanion Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Phosphonate Addition: Add triethyl phosphonoacetate (1.0 eq.) dropwise via syringe to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.

  • Aldehyde Addition: Re-cool the mixture to 0°C and add a solution of 4-fluorobenzaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows the disappearance of the aldehyde.

  • Quenching & Work-up: Cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude ester by flash column chromatography.

  • Hydrolysis (Optional): The resulting ethyl ester can be hydrolyzed to the corresponding carboxylic acid using the procedure described in Protocol 2.2, step 6.

Method Comparison and Data Presentation

Choosing the optimal synthetic route requires balancing factors like stereoselectivity, reagent availability, and reaction conditions. The table below summarizes the key characteristics of each method.

FeaturePerkin ReactionHeck ReactionHorner-Wadsworth-Emmons (HWE)
Starting Materials Fluorinated Aldehyde, Acid AnhydrideFluorinated Aryl Halide, AcrylateFluorinated Aldehyde, Phosphonate Ester
Key Reagent Alkali Salt of AcidPalladium Catalyst, BaseStrong Base (e.g., NaH)
Stereoselectivity Variable, can give E/Z mixturesGenerally high (E)-selectivityExcellent (E)-selectivity [15][16]
Typical Yields Moderate to Good (50-75%)Good to Excellent (70-95%)Good to Excellent (75-95%)
Advantages Uses readily available reagentsHigh functional group toleranceHigh stereoselectivity, easy work-up
Disadvantages High temperatures, potential side products [12]Cost of palladium catalyst, sensitive to airRequires anhydrous conditions, strong base
Spectroscopic Characterization Data

Proper characterization is essential to confirm the identity and purity of the final product. Below are typical spectroscopic data for a representative compound, trans-4-fluorocinnamic acid.

Analysis TechniqueExpected Observations for trans-4-Fluorocinnamic Acid
¹H NMR Doublet for vinyl proton α to carbonyl (~6.4 ppm, J ≈ 16 Hz); Doublet for vinyl proton β to carbonyl (~7.7 ppm, J ≈ 16 Hz); Aromatic protons appear as multiplets in the 7.1-7.6 ppm range. The large coupling constant (J ≈ 16 Hz) confirms the trans configuration.
¹³C NMR Carbonyl carbon (~172 ppm); Aromatic carbons (116-165 ppm, showing C-F coupling); Alkene carbons (~120 ppm and ~145 ppm).
¹⁹F NMR A singlet or multiplet around -110 to -115 ppm (relative to CFCl₃).
FT-IR (cm⁻¹) Broad O-H stretch from carboxylic acid (~2500-3300); C=O stretch (~1680-1700); C=C alkene stretch (~1625-1640); C-F stretch (~1150-1250). [18][19]
Mass Spec (ESI-) [M-H]⁻ peak corresponding to the calculated molecular weight (e.g., for C₉H₇FO₂, m/z = 165.04).

Conclusion

The synthesis of fluorinated cinnamic acid derivatives is a vital task for researchers in drug discovery and materials science. The Perkin, Heck, and Horner-Wadsworth-Emmons reactions represent the most robust and versatile methods for accessing these important compounds. The HWE reaction is often preferred for its exceptional stereocontrol and straightforward purification, while the Heck reaction offers broad substrate scope and high yields. The classic Perkin reaction remains a viable option, particularly when starting from fluorinated aldehydes. By understanding the underlying mechanisms and adhering to the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize a wide array of fluorinated cinnamic acid derivatives to advance their scientific objectives.

References

  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • de Araújo, M. V. A. M., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e1610111228.
  • Bilska-Markowska, M., et al. (2023). Synthesis of fluorinated and nonfluorinated sugar alkenylphosphonates via highly stereoselective Horner-Wadsworth-Emmons olefination.
  • NCChem. (2023). CINNAMIC ACID, PERKIN REACTION.#ncchem. YouTube. Available at: [Link]

  • Abdel-Ghani, N. T., et al. (2022). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Molecules, 27(15), 5001.
  • BenchChem. (2025).
  • Noda, S., et al. (2017). Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. Frontiers in Bioengineering and Biotechnology, 5, 55.
  • Ni, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8843–8863.
  • BYJU'S. (n.d.). Perkin Reaction Mechanism. BYJU'S. Available at: [Link]

  • Sova, M. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(23), 5713.
  • Nasution, Y. Y., et al. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Rasayan Journal of Chemistry, 13(2), 833-839.
  • Sova, M. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(23), 5713.
  • Vasilache, V., et al. (2007). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 12(6), 1329–1337.
  • Wallentin, C. J., et al. (2012). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 134(22), 9292–9295.
  • Vasilache, V., et al. (2007). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 12(6), 1329–1337.
  • Chen, Y., et al. (2022).
  • Bilska-Markowska, M., et al. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry, 20(44), 8573-8592.
  • Mary, Y. S., et al. (2022). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Indian Journal of Chemistry, 61A, 1184-1196.
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  • Omote, M., et al. (2021). Application of Fluorine in Drug Design.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]

  • Johnson, J. R. (2011). The Perkin Reaction and Related Reactions.
  • Deshmukh, M., et al. (2015). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation.
  • Vasilache, V., et al. (2007). Mechanism of cinnamic acids synthesis from aliphatic carboxylic acids and aromatic aldehydes in the presence of boron tribromide.
  • Bilska-Markowska, M., et al. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry, 20(44), 8573-8592.
  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Govindarajan, M., et al. (2015). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136 Pt B, 974–984.
  • Singh, S., et al. (2018). Roles of Fluorine in Drug Design and Drug Action. Current Chemical Biology, 12(2), 121-131.
  • Zhou, Y., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • Vinod, K. S., et al. (2014). Spectroscopic analysis of cinnamic acid using quantum chemical calculations.
  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • University of California, Irvine. (2013).
  • Surendra, M., et al. (2016). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. Journal of Chemical and Pharmaceutical Research, 8(5), 724-728.
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Sources

Method

Topic: A Robust and Scalable Synthesis of 2-Chloro-5-fluorocinnamic Acid for Pharmaceutical and Fine Chemical Applications

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Substituted Cinnamic Acids...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Cinnamic Acids

2-Chloro-5-fluorocinnamic acid is a halogenated α,β-unsaturated aromatic carboxylic acid. Its structural motifs—the chloro, fluoro, and cinnamic acid moieties—make it a highly valuable and versatile building block in modern organic synthesis. Cinnamic acid derivatives are precursors to a wide array of commercially significant molecules, including pharmaceuticals, agrochemicals, and advanced polymers.[1][2] The specific substitution pattern of this molecule offers chemists precise control over electronic properties and steric interactions, which is critical in the design of targeted therapeutic agents and specialized materials.

This guide provides a comprehensive, field-proven protocol for the scale-up synthesis of 2-Chloro-5-fluorocinnamic acid. We will move beyond a simple recitation of steps to explore the rationale behind the chosen synthetic strategy, focusing on scalability, safety, efficiency, and final product quality.

Comparative Analysis of Synthetic Routes: Selecting a Scalable Pathway

Several classical methods exist for the synthesis of cinnamic acids, including the Perkin reaction, Heck reaction, and Knoevenagel condensation.[3] The choice of method for industrial scale-up is dictated by factors such as reaction conditions, atom economy, catalyst cost, and operational safety.

  • Perkin Reaction: This was one of the first methods developed for cinnamic acid synthesis, typically involving the condensation of an aromatic aldehyde with an acid anhydride at high temperatures (often >180°C).[4][5] While historically significant, the harsh conditions, long reaction times, and potential for side product formation make it less desirable for scaling up the synthesis of complex, functionalized molecules.[1]

  • Heck Reaction: A powerful palladium-catalyzed C-C bond-forming reaction, the Heck reaction offers a modern alternative by coupling an aryl halide with an alkene.[6][7] However, the cost and potential toxicity of the palladium catalyst, coupled with the need for specialized ligands and stringent reaction control, can present challenges for large-scale, cost-effective production.

  • Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid.[8] The Knoevenagel-Doebner modification , which utilizes pyridine as a solvent and base with a catalytic amount of piperidine, is particularly effective.[9] This method proceeds under significantly milder conditions than the Perkin reaction, typically offers higher yields, and is more amenable to a wider variety of substituted aldehydes. For these reasons, the Knoevenagel-Doebner condensation is our selected method for a robust and scalable synthesis of 2-Chloro-5-fluorocinnamic acid.

The Knoevenagel-Doebner Condensation: Mechanism and Scale-Up Rationale

The reaction proceeds via the condensation of 2-Chloro-5-fluorobenzaldehyde with malonic acid. Pyridine acts as both the solvent and the base, while piperidine serves as a more potent basic catalyst to facilitate the initial deprotonation of malonic acid. The subsequent condensation and decarboxylation yield the final product.

Reaction Mechanism

The mechanism involves three key stages:

  • Enolate Formation: The piperidine catalyst deprotonates malonic acid to form a nucleophilic enolate.

  • Aldol-type Condensation: The enolate attacks the carbonyl carbon of 2-Chloro-5-fluorobenzaldehyde.

  • Dehydration and Decarboxylation: The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid, which then readily decarboxylates upon gentle heating to yield the final cinnamic acid derivative.

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration & Decarboxylation M_Acid Malonic Acid Enolate Enolate Intermediate M_Acid->Enolate Deprotonation Aldehyde 2-Chloro-5-fluorobenzaldehyde Alkoxide Alkoxide Intermediate Enolate->Alkoxide Attack on Carbonyl Piperidine Piperidine (Catalyst) Piperidine->M_Acid Aldehyde->Alkoxide Unstable_Acid Unstable Intermediate Alkoxide->Unstable_Acid Protonation & Dehydration Final_Product 2-Chloro-5-fluorocinnamic Acid Unstable_Acid->Final_Product Decarboxylation (-CO2) Workflow Charge 1. Charge Reactor - 2-Chloro-5-fluorobenzaldehyde - Malonic Acid - Pyridine Inert 2. Inert Atmosphere Purge with Nitrogen Charge->Inert Catalyst 3. Add Catalyst Add Piperidine at RT Inert->Catalyst Heat1 4. Heat to 80°C Hold for 2-3 hours (Monitor by TLC/HPLC) Catalyst->Heat1 Heat2 5. Heat to 105°C Hold until CO2 evolution ceases (Approx. 4-6 hours) Heat1->Heat2 Cool 6. Cool to RT Heat2->Cool Quench 7. Quench & Precipitate Slowly add reaction mixture to ice-cold dilute HCl Cool->Quench Filter 8. Isolate Crude Product Filter via Buchner funnel Wash with cold water Quench->Filter Recrystal 9. Purify Recrystallize from Ethanol/Water Filter->Recrystal Dry 10. Dry Product Vacuum oven at 50-60°C Recrystal->Dry QC 11. Final QC Analysis (NMR, HPLC, MS, MP) Dry->QC

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology
  • Reactor Setup: Charge a clean, dry, appropriately sized reactor with 2-Chloro-5-fluorobenzaldehyde (e.g., 100 g, 1.0 eq) and malonic acid (e.g., 76 g, 1.15 eq).

  • Solvent Addition: Add anhydrous pyridine (e.g., 250 mL) to the reactor. Begin agitation to ensure the solids are well-suspended.

  • Inerting: Purge the reactor headspace with dry nitrogen. Maintain a gentle nitrogen blanket throughout the reaction.

  • Catalyst Charging: At room temperature, carefully add piperidine (e.g., 6.2 mL, 0.1 eq) to the reaction mixture via a syringe or addition funnel.

  • Initial Heating Phase (Condensation): Slowly heat the reaction mixture to 80°C. Monitor the reaction progress by TLC or HPLC every hour. The starting aldehyde spot should diminish over 2-4 hours.

  • Second Heating Phase (Decarboxylation): Once the aldehyde is consumed, increase the temperature to 105-110°C. Vigorous off-gassing (CO₂) will be observed. Maintain this temperature until gas evolution ceases (typically 4-8 hours).

  • Cooling and Work-up: Cool the dark reaction mixture to room temperature. In a separate vessel, prepare a solution of ice and water (approx. 1 L) and concentrated HCl (approx. 150 mL).

  • Precipitation: With strong stirring, slowly pour the reaction mixture into the acidic ice-water. A thick precipitate will form. This step must be performed in a well-ventilated fume hood due to the pyridine odor.

  • Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Isolate the crude solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate runs neutral (pH ~7) to remove residual pyridine and HCl.

  • Purification: Transfer the crude solid to a clean flask and perform a recrystallization from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity.

  • Drying: Dry the purified, crystalline product in a vacuum oven at 50-60°C until a constant weight is achieved.

Quality Control and Product Characterization

Ensuring the identity and purity of the final product is paramount. [10]A suite of analytical techniques should be employed.

ParameterMethodExpected Outcome
Identity ¹H NMR, ¹³C NMR, FT-IR, Mass Spec.Spectra consistent with the structure of 2-Chloro-5-fluorocinnamic acid. Key ¹H NMR signals: two vinyl protons (doublets, J≈16 Hz for trans isomer), aromatic protons with characteristic splitting, and a carboxylic acid proton. [11][12]
Purity HPLC-UV>99.0% area by UV detection.
Appearance Visual InspectionWhite to off-white crystalline solid.
Melting Point Melting Point ApparatusA sharp melting point range. (Note: The exact MP is not widely published and should be established as an internal specification).
Expected Yield Gravimetric75-90%
  • ¹H NMR (400 MHz, DMSO-d₆, predicted): δ 12.6 (s, 1H, COOH), 7.9-7.4 (m, 3H, Ar-H), 7.7 (d, J=16.0 Hz, 1H, Ar-CH=), 6.7 (d, J=16.0 Hz, 1H, =CH-COOH).

  • FT-IR (KBr, cm⁻¹): ~3000 (broad, O-H), ~1680 (C=O), ~1625 (C=C), ~1250 (C-F), ~780 (C-Cl). [11]* Mass Spec (ESI-): m/z = 201.0 [M-H]⁻.

Safety and Hazard Management

All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

  • 2-Chloro-5-fluorobenzaldehyde: Irritant. Handle with care.

  • Malonic Acid: Can cause serious eye damage. Avoid inhalation of dust.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Known reproductive toxin.

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Waste Disposal: The acidic aqueous filtrate should be neutralized before disposal. Organic waste containing pyridine must be collected in a designated, labeled container for hazardous waste disposal according to local regulations.

References

  • SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. (2020-04-30). Available from: [Link]

  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. Available from: [Link]

  • Preparation of cinnamic acid (Perkin condensation). Available from: [Link]

  • Google Patents. US4571432A - Preparation of cinnamic acid.
  • Iosub, V., et al. (2011). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 16(5), 3733-3743. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 700642, 2-Chlorocinnamic acid. Available from: [Link]

  • Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. BEPLS, 12(3), 2023. Available from: [Link]

  • NileRed. (2016, October 1). Making Cinnamic Acid. YouTube. Available from: [Link]

  • Google Patents. CN105348101A - Preparation method of methyl p-chlorocinnamate.
  • Vibzz Lab. (2023, July 16). Cinnamic Acid : Organic Synthesis ( Perkin Reaction ). YouTube. Available from: [Link]

  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. Available from: [Link]

  • The Pharma Innovation Journal. Cinnamic acid derivatives. (2019-04-29). Available from: [Link]

  • Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Available from: [Link]

  • Two‐Step Synthesis of 2,5‐Furandicarboxylic Acid Through Biomass‐Derived 5‐(Hydroxymethyl)furfural in a Green Isopropanol–Water Solvent System. (2024). ResearchGate. Available from: [Link]

  • Google Patents. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
  • ResearchGate. Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications. Available from: [Link]

  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. Available from: [Link]

  • Eurachem. The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics. (2nd ed. 2014). Available from: [Link]

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  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 735833, 2-Fluorocinnamic acid. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-fluorocinnamic Acid

Welcome to the technical support center for the synthesis of 2-Chloro-5-fluorocinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-fluorocinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of their synthesis. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during this synthesis.

Introduction

2-Chloro-5-fluorocinnamic acid is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Its synthesis, while seemingly straightforward, can present challenges that lead to low yields and impure products. This guide provides in-depth technical assistance to help you navigate these issues and optimize your synthetic route.

Overview of Synthetic Methods

The two primary methods for the synthesis of 2-Chloro-5-fluorocinnamic acid are the Perkin reaction and the Heck reaction.

  • Perkin Reaction : This is a classic organic reaction that synthesizes α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid.[3][4] For the synthesis of 2-Chloro-5-fluorocinnamic acid, this involves the reaction of 2-chloro-5-fluorobenzaldehyde with acetic anhydride and an alkali acetate.

  • Heck Reaction : A palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[5] This method offers an alternative route that can sometimes provide better yields and milder reaction conditions compared to the Perkin reaction.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of 2-Chloro-5-fluorocinnamic acid.

Low Yield in the Perkin Reaction

Question: My Perkin reaction for 2-Chloro-5-fluorocinnamic acid is resulting in a low yield. What are the potential causes, and how can I improve it?

Answer: Low yields in the Perkin reaction can stem from several factors. Here's a breakdown of common causes and their solutions:

  • Purity of Reactants and Reagents : The purity of your starting materials is crucial.

    • 2-Chloro-5-fluorobenzaldehyde : Ensure the aldehyde is free from the corresponding carboxylic acid, which can inhibit the reaction. Consider purifying the aldehyde by distillation if necessary.

    • Acetic Anhydride : Use a fresh, unopened bottle of acetic anhydride. Over time, it can hydrolyze to acetic acid, which is detrimental to the reaction.

    • Base Catalyst : The alkali salt, typically sodium acetate, should be anhydrous.[6] Any moisture can lead to side reactions and reduce the efficiency of the base. It is advisable to dry the sodium acetate in an oven before use.

  • Reaction Temperature and Time : The Perkin reaction often requires high temperatures and long reaction times to proceed to completion.[6]

    • Temperature : The reaction is typically heated to around 180-190°C.[7] Insufficient temperature will result in a slow and incomplete reaction.

    • Reaction Time : A prolonged reaction time of several hours (e.g., 9 hours) is often necessary to maximize the yield.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Base Strength and Concentration : The choice and amount of base are critical.

    • While sodium acetate is commonly used, other weak bases like potassium acetate or triethylamine can also be employed.[6] The basicity of the catalyst can influence the reaction rate and yield.

    • Ensure you are using the correct stoichiometric amount of the base catalyst.

  • Side Reactions : Several side reactions can compete with the desired Perkin condensation, leading to a lower yield.

    • Self-condensation of Acetic Anhydride : At high temperatures, acetic anhydride can undergo self-condensation.

    • Decarboxylation : A minor side reaction can be the decarboxylation of an intermediate, leading to the formation of an alkene.[8]

Side Product Formation

Question: I am observing significant side product formation in my synthesis. What are the likely side products, and how can I minimize them?

Answer: The formation of side products is a common issue. Here are some likely culprits and strategies to mitigate them:

  • Unreacted Starting Materials : Incomplete reactions will leave you with unreacted 2-chloro-5-fluorobenzaldehyde.

    • Mitigation : As mentioned above, ensure optimal reaction temperature and time. After the reaction, unreacted aldehyde can be removed by steam distillation after making the solution alkaline.[9]

  • Formation of Mixed Anhydrides : The reaction proceeds through the formation of a mixed anhydride intermediate.[10] If not properly controlled, this can lead to other products.

    • Mitigation : Careful control of reaction conditions, particularly temperature, can help favor the desired reaction pathway.

  • Byproducts from Impurities : Impurities in the starting materials can lead to a variety of side products.

    • Mitigation : Always use high-purity starting materials.

Purification Challenges

Question: I'm having difficulty purifying the final 2-Chloro-5-fluorocinnamic acid product. What are the recommended purification methods?

Answer: Proper purification is key to obtaining a high-quality product.

  • Initial Work-up :

    • After the reaction is complete, the mixture is typically poured into water.[9]

    • The solution is then made alkaline (pH 9-10) with a sodium hydroxide or sodium carbonate solution to dissolve the acidic product as its sodium salt.[7][9]

    • Any unreacted aldehyde can be removed at this stage by steam distillation or extraction with an organic solvent.[7][9]

    • The aqueous solution is then acidified with a strong acid like HCl to a pH of 1-2 to precipitate the 2-Chloro-5-fluorocinnamic acid.[7]

  • Recrystallization : This is the most common method for purifying the crude product.

    • Solvent Selection : A mixture of ethanol and water is often effective for recrystallizing cinnamic acid derivatives.[9] Other solvents to consider are toluene or xylene.[11]

    • Procedure : Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can add activated charcoal and filter it while hot.[9] Allow the solution to cool slowly to form pure crystals, which can then be collected by filtration.[9]

Alternative Synthesis Routes

Question: The Perkin reaction is not providing the desired results. Are there alternative synthesis routes I should consider?

Answer: Yes, the Heck reaction is a powerful alternative for the synthesis of cinnamic acid derivatives.[5]

  • The Mizoroki-Heck Reaction : This palladium-catalyzed reaction involves the coupling of an aryl halide (in this case, a dihalobenzene derivative) with an alkene (like acrylic acid or its ester).[5]

  • Advantages over the Perkin Reaction :

    • Often proceeds under milder conditions.

    • Can be more tolerant of various functional groups.

    • May offer higher yields in some cases.

  • Considerations :

    • Requires a palladium catalyst, which can be expensive.[12]

    • The reaction conditions, including the choice of catalyst, ligand, base, and solvent, need to be carefully optimized.

Detailed Experimental Protocols

Optimized Perkin Reaction Protocol

This protocol is a generalized procedure based on common practices for the Perkin reaction.

Materials:

  • 2-chloro-5-fluorobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • 10% Sodium hydroxide solution

  • Concentrated Hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-5-fluorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate.

  • Heat the mixture in an oil bath to 180-190°C and maintain this temperature for 8-10 hours.[7]

  • Allow the reaction mixture to cool slightly and then pour it into a beaker of water while stirring.

  • Make the solution alkaline (pH 9-10) by adding a 10% sodium hydroxide solution.[7]

  • If unreacted aldehyde is present, perform steam distillation to remove it.

  • Cool the alkaline solution and filter it to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2 to precipitate the crude 2-Chloro-5-fluorocinnamic acid.[7]

  • Collect the precipitate by vacuum filtration and wash it with cold water.[9]

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-Chloro-5-fluorocinnamic acid.[9]

Heck Reaction Protocol (General Outline)

This is a general outline, and specific conditions may need to be optimized.

Materials:

  • A suitable 2-chloro-5-fluoro-substituted aryl halide (e.g., 1-bromo-2-chloro-5-fluorobenzene)

  • Acrylic acid or an acrylate ester

  • Palladium catalyst (e.g., Pd(OAc)₂, Palladium on carbon)[13][14]

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • A suitable solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the aryl halide, acrylic acid/ester, palladium catalyst, and base.

  • Add the solvent and heat the mixture to the desired reaction temperature (this can range from room temperature to over 100°C depending on the specific catalyst and substrates).[13][14]

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture and perform an appropriate work-up, which typically involves filtration to remove the catalyst, extraction, and purification of the product by recrystallization or column chromatography.

Visualizations

Perkin Reaction Mechanism

Perkin_Reaction cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Aldol Condensation cluster_step3 Step 3: Acyl Transfer & Elimination cluster_step4 Step 4: Hydrolysis A Acetic Anhydride C Enolate A->C Deprotonation B Base (Acetate) E Alkoxide Intermediate C->E Nucleophilic Attack D 2-Chloro-5-fluorobenzaldehyde F Mixed Anhydride E->F Intramolecular Acyl Transfer G Unsaturated Product Precursor F->G Elimination of Acetate H 2-Chloro-5-fluorocinnamic acid G->H Hydrolysis Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Purity of Reagents (Aldehyde, Anhydride, Base) Start->Check_Reagents Impure Reagents Impure Check_Reagents->Impure Purify Purify/Replace Reagents Impure->Purify Yes Check_Conditions Verify Reaction Conditions (Temperature, Time) Impure->Check_Conditions No Purify->Check_Conditions Incorrect_Conditions Conditions Incorrect Check_Conditions->Incorrect_Conditions Adjust_Conditions Adjust Temperature/Time Incorrect_Conditions->Adjust_Conditions Yes Check_Workup Review Work-up & Purification Incorrect_Conditions->Check_Workup No Adjust_Conditions->Check_Workup Workup_Issue Potential Loss During Work-up Check_Workup->Workup_Issue Optimize_Workup Optimize Purification Steps Workup_Issue->Optimize_Workup Yes Consider_Alternative Consider Alternative Synthesis (e.g., Heck Reaction) Workup_Issue->Consider_Alternative No End Yield Improved Optimize_Workup->End Consider_Alternative->End

Caption: A logical workflow for troubleshooting low product yield.

Data Summary

ParameterConditionEffect on YieldReference
Reaction Temperature Below 180°CSignificantly lower yield due to slow reaction rate.[7]
Reaction Temperature 180-190°COptimal for driving the reaction to completion.[7]
Base Anhydrous Sodium AcetateEffective, but requires high temperatures.[6]
Base Potassium Tertiary ButoxideCan lead to good yields in related condensations.[15]
Reaction Time < 8 hoursIncomplete reaction, lower yield.[7]
Reaction Time 8-10 hoursGenerally sufficient for high conversion.[7]

References

  • The Perkin Reaction and Related Reactions. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (2008). MDPI. Retrieved February 6, 2026, from [Link]

  • Preparation of 2-chloro-5-aminobenzoic acid. (1937). Google Patents.
  • The Scientific Journey of 2-Chlorocinnamic Acid: From Synthesis to Application. (n.d.). LinkedIn. Retrieved February 6, 2026, from [Link]

  • Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes. (2018). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • Synthesis of 2-amino-5-fluoropyridine. (2010). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis of a-aryloxy cinnamic acids. (1975). Indian Academy of Sciences. Retrieved February 6, 2026, from [Link]

  • The Role of 2-Chlorocinnamic Acid in Pharmaceutical and Chemical Research. (n.d.). LinkedIn. Retrieved February 6, 2026, from [Link]

  • The preparation method of 2-amino-5-fluorobenzoic acid. (2004). Google Patents.
  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (2007). Google Patents.
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Retrieved February 6, 2026, from [Link]

  • A Concise Introduction of Perkin Reaction. (2017). Longdom Publishing. Retrieved February 6, 2026, from [Link]

  • Perkin Reaction. (n.d.). J&K Scientific LLC. Retrieved February 6, 2026, from [Link]

  • Perkin Reaction Mechanism. (n.d.). BYJU'S. Retrieved February 6, 2026, from [Link]

  • 2-Chlorocinnamic acid. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Perkin reaction. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. (2006). ResearchGate. Retrieved February 6, 2026, from [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011). Journal of Applied Pharmaceutical Science. Retrieved February 6, 2026, from [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). MDPI. Retrieved February 6, 2026, from [Link]

  • The Heck reaction in the production of fine chemicals. (2002). University of Groningen. Retrieved February 6, 2026, from [Link]

  • The Intramolecular Heck Reaction. (2004). Macmillan Group. Retrieved February 6, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-5-fluorocinnamic Acid by Recrystallization

< This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development on the purification of 2-Chloro-5-fluorocinnamic acid via recrystallization. It is designed to addres...

Author: BenchChem Technical Support Team. Date: February 2026

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This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development on the purification of 2-Chloro-5-fluorocinnamic acid via recrystallization. It is designed to address common challenges and provide a framework for robust and reproducible purification protocols.

I. Understanding the Core Principles of Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The underlying principle is the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1][2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature, typically the solvent's boiling point.[1] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[1]

The process generally involves dissolving the impure solid in a minimum amount of hot solvent, filtering out any insoluble impurities, allowing the solution to cool slowly to promote crystal formation, and then isolating the purified crystals by filtration.[3] The slow cooling phase is critical as it allows for the selective incorporation of the desired molecules into the growing crystal lattice, effectively excluding impurities.[2]

II. Experimental Protocol: Recrystallization of 2-Chloro-5-fluorocinnamic Acid

This protocol outlines a general procedure for the recrystallization of 2-Chloro-5-fluorocinnamic acid. The choice of solvent is paramount and should be determined experimentally. Based on the chemical structure (a halogenated cinnamic acid derivative), a polar protic solvent or a mixed solvent system is a logical starting point. A mixture of ethanol and water is often effective for cinnamic acid derivatives.[4]

Materials:

  • Crude 2-Chloro-5-fluorocinnamic acid

  • Selected recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate with stirring capabilities)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Step-by-Step Procedure:

  • Solvent Selection: Begin by performing small-scale solubility tests with various solvents to identify a suitable candidate or solvent pair.[3] The ideal solvent will exhibit poor solubility at room temperature and high solubility when heated.

  • Dissolution: Place the crude 2-Chloro-5-fluorocinnamic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add the hot solvent dropwise until the solid just dissolves.[3] It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary): If insoluble impurities are present after the dissolution step, perform a hot gravity filtration to remove them.[5] This step should be done quickly to prevent premature crystallization.

  • Decolorization (if necessary): If the solution is colored, it may indicate the presence of colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution and then performing a hot filtration.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[6] Slow cooling is essential for the formation of large, pure crystals.[2] Rushing the cooling process by immediately placing the flask in an ice bath can lead to rapid precipitation and the trapping of impurities.[7]

  • Inducing Crystallization (if necessary): If crystals do not form upon cooling, crystallization can often be induced by scratching the inside of the flask with a glass stirring rod or by adding a seed crystal of the pure compound.[6]

  • Complete Crystallization: Once crystals have started to form at room temperature, the flask can be placed in an ice bath to maximize the yield of the purified product.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[3]

  • Drying: Dry the purified crystals thoroughly to remove any remaining solvent. This can be done by air drying or in a desiccator. Incomplete drying can lead to an inaccurate melting point determination.[8]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 2-Chloro-5-fluorocinnamic acid.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Crystal Formation * Too much solvent was used. * The solution was not sufficiently saturated. * The compound is highly soluble in the chosen solvent even at low temperatures.* Boil off some of the solvent to concentrate the solution and attempt to recrystallize again. * Try scratching the inner surface of the flask with a glass rod or adding a seed crystal to induce crystallization.[6] * Re-evaluate the choice of solvent. A less polar solvent or a mixed solvent system might be more appropriate.
Oiling Out * The boiling point of the solvent is higher than the melting point of the compound. * The compound is precipitating from a supersaturated solution too quickly.* Reheat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly. * Consider using a solvent with a lower boiling point.
Poor Recovery/Low Yield * Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.[7] * Premature crystallization during hot filtration. * Incomplete crystallization.* Concentrate the mother liquor by evaporation and cool it again to recover more product. * Ensure the filtration apparatus is pre-heated before hot filtration. * Allow sufficient time for crystallization, including cooling in an ice bath.
Crystals are Colored or Appear Impure * Colored impurities were not removed. * Crystallization occurred too rapidly, trapping impurities within the crystal lattice.[7]* Redissolve the crystals in a minimal amount of hot solvent, add activated charcoal, perform a hot filtration, and recrystallize.[5] * Ensure the solution cools slowly to promote the formation of pure crystals.[2]

IV. Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for 2-Chloro-5-fluorocinnamic acid?

An ideal solvent should exhibit a steep solubility curve for 2-Chloro-5-fluorocinnamic acid, meaning it has low solubility at low temperatures and high solubility at high temperatures.[1] It should not react with the compound and should have a boiling point below the melting point of the acid to prevent oiling out. Additionally, the solvent should be volatile enough to be easily removed from the purified crystals.[8]

Q2: How can I determine the best solvent for recrystallization without prior knowledge?

A systematic approach involves small-scale solubility tests. Place a small amount of the crude compound in several test tubes, each containing a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene).[8] Observe the solubility at room temperature and then upon heating. A good solvent will dissolve the compound when hot but not when cold.[3]

Q3: What is the purpose of using a mixed solvent system?

A mixed solvent system, such as ethanol and water, is used when no single solvent has the ideal solubility characteristics.[9] Typically, one solvent dissolves the compound very well (the "good" solvent), while the other dissolves it poorly (the "bad" solvent). The compound is first dissolved in a minimum amount of the hot "good" solvent, and then the "bad" solvent is added dropwise until the solution becomes cloudy, indicating saturation. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool.[3]

Q4: Why is slow cooling important for obtaining pure crystals?

Slow cooling allows for the gradual and orderly formation of the crystal lattice.[2] This process is selective, and molecules of the desired compound are preferentially incorporated into the growing crystal, while impurity molecules remain in the solution. Rapid cooling can cause the compound to precipitate quickly, trapping impurities within the solid.[7]

Q5: What are some potential impurities in crude 2-Chloro-5-fluorocinnamic acid?

Potential impurities can include starting materials from the synthesis, such as 2-chloro-5-fluorobenzaldehyde and acetic anhydride if a Perkin reaction is used.[4] Other possible impurities could be isomers or by-products from the reaction.[10]

V. Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation cluster_final Final Product start Start with Crude 2-Chloro-5-fluorocinnamic acid dissolve Dissolve in Minimum Hot Solvent start->dissolve 1. Add Solvent & Heat hot_filter Hot Filtration (if insolubles present) dissolve->hot_filter 2. Remove Solids decolorize Decolorize with Charcoal (if colored) hot_filter->decolorize 3. Remove Color cool Slow Cooling to Room Temperature decolorize->cool 4. Initiate Crystallization ice_bath Cool in Ice Bath cool->ice_bath 5. Maximize Yield vacuum_filter Vacuum Filtration ice_bath->vacuum_filter 6. Isolate Solid wash Wash with Cold Solvent vacuum_filter->wash 7. Remove Mother Liquor dry Dry Crystals wash->dry 8. Remove Solvent end_product Pure 2-Chloro-5-fluorocinnamic Acid Crystals dry->end_product

Caption: A flowchart illustrating the key stages of the recrystallization process.

VI. References

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved February 6, 2026, from

  • Recrystallization and hot filtration - Safrole. (n.d.). Rhodium. Retrieved February 6, 2026, from

  • Video: Recrystallization - Concept. (2020). JoVE. Retrieved February 6, 2026, from

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (2007). Google Patents. Retrieved February 6, 2026, from

  • Recrystallization. (n.d.). Veer Narmad South Gujarat University. Retrieved February 6, 2026, from

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved February 6, 2026, from

  • Chem 267. Recrystallization - Part 2. (n.d.). California State University, Northridge. Retrieved February 6, 2026, from

  • 2-Chlorocinnamic acid. (n.d.). PubChem. Retrieved February 6, 2026, from

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved February 6, 2026, from

  • 2-Fluorocinnamic acid. (n.d.). PubChem. Retrieved February 6, 2026, from

  • Cinnamic acid and its Impurities. (n.d.). Pharmaffiliates. Retrieved February 6, 2026, from

  • Preparation method of fluorocinnamic acid. (2012). Google Patents. Retrieved February 6, 2026, from

  • Determination of 2-Chlorocinnamic Acid Solubility in 16 Solvents: Model Correlation, Molecular Simulation and Solvent Effects Analysis. (2022). Journal of Chemical & Engineering Data. Retrieved February 6, 2026, from

  • 2-Chlorocinnamic acid. (n.d.). MedchemExpress.com. Retrieved February 6, 2026, from

  • Application Notes and Protocols for the Synthesis of 2-Chlorocinnamic Acid via Perkin Reaction. (n.d.). Benchchem. Retrieved February 6, 2026, from

  • Cinnamic Acid Impurities and Related Compound. (n.d.). Veeprho. Retrieved February 6, 2026, from

  • Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. (2024). PubMed. Retrieved February 6, 2026, from

  • Chemical Properties of 2-Chlorocinnamic acid (CAS 3752-25-8). (n.d.). Cheméo. Retrieved February 6, 2026, from

  • Recrystallization Of Cinnamic Acid Lab Report. (n.d.). Bartleby.com. Retrieved February 6, 2026, from

Sources

Troubleshooting

removing impurities from 2-Chloro-5-fluorocinnamic acid

Technical Support Center: Purification of 2-Chloro-5-fluorocinnamic Acid Subject: Troubleshooting Impurity Removal & Protocol Optimization Case ID: TC-2C5F-PUR-001 Responder: Senior Application Scientist, Process Chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Chloro-5-fluorocinnamic Acid

Subject: Troubleshooting Impurity Removal & Protocol Optimization Case ID: TC-2C5F-PUR-001 Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary

2-Chloro-5-fluorocinnamic acid is a critical intermediate, often synthesized via Knoevenagel condensation or the Perkin reaction. High purity (>98%) is essential because the electron-withdrawing nature of the halogen substituents (Cl at C2, F at C5) can sensitize downstream coupling reactions (e.g., amide bond formation) to steric interference or side reactions caused by isomers.

This guide addresses the three most common impurity classes:

  • Unreacted Starting Material: 2-Chloro-5-fluorobenzaldehyde.

  • Stereoisomers: Z-isomer (cis) contamination.

  • Oligomers/Salts: Decarboxylated styrenes or catalyst residues.

Part 1: Diagnostic Hub (Identification)

Q: How do I definitively identify the impurities in my crude solid?

A: Relying solely on melting point is insufficient due to the potential formation of solid solutions. You must use orthogonal analytical methods.

  • 1H-NMR (The Gold Standard):

    • Aldehyde Impurity: Look for a singlet signal around 10.2–10.4 ppm . Even trace amounts (0.5%) are visible here.

    • Isomer Ratio (E vs Z): Focus on the vinylic protons.

      • Trans (E) isomer: Large coupling constant (

        
         Hz ).
        
      • Cis (Z) isomer: Smaller coupling constant (

        
         Hz ).
        
  • HPLC (Routine QC):

    • Use a C18 Reverse Phase column.

    • Mobile Phase: Acetonitrile/Water (with 0.1% TFA to suppress ionization of the carboxylic acid).

    • Elution Order: The more polar cis-isomer usually elutes before the trans-isomer; the less polar aldehyde often elutes later than the acid depending on the gradient.

Part 2: Chemical Reprocessing (Removing Aldehyde)

Q: Recrystallization isn't removing the yellow tint (aldehyde). What is the robust fix?

A: Recrystallization relies on solubility differences, which can be marginal between the aldehyde and the acid. Acid-Base Extraction is the "heavy lifting" protocol that relies on chemical properties (pKa differences).

The Logic: The cinnamic acid derivative (


) forms a water-soluble salt in mild base. The aldehyde remains neutral and organic-soluble.

Protocol: Acid-Base Workup

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc).

  • Extraction: Extract with saturated Sodium Bicarbonate (

    
    ) solution. Note: Avoid strong bases like NaOH initially to prevent potential nucleophilic attack on the halogenated ring or polymerization.
    
  • Separation:

    • Organic Layer: Contains the Aldehyde (Discard after TLC check).

    • Aqueous Layer: Contains the Product (Carboxylate salt) .

  • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 1–2. The pure acid will precipitate as a white solid.

  • Filtration: Collect solid, wash with cold water, and dry.

Visualization: Acid-Base Purification Workflow

AcidBaseExtraction Start Crude Mixture (Acid + Aldehyde) Dissolve Dissolve in Ethyl Acetate Start->Dissolve Extract Extract with Sat. NaHCO3 Dissolve->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Aldehyde) PhaseSep->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains Product Salt) PhaseSep->AqLayer Carboxylate Anion Discard Discard (Chemical Waste) OrgLayer->Discard Acidify Acidify with HCl (pH 1-2) AqLayer->Acidify Filter Filter & Dry Precipitate Acidify->Filter Final Pure 2-Chloro-5-fluorocinnamic acid Filter->Final

Caption: Separation logic relying on pKa differences to isolate the target acid from non-ionizable impurities.

Part 3: Recrystallization (Polishing & Isomer Control)

Q: Which solvent system is best for final polishing?

A: For halogenated cinnamic acids, a mixed-solvent system of Ethanol/Water is the industry standard.

  • Why: The hydrophobic halogenated ring requires organic solvation (Ethanol), while the carboxylic acid moiety allows manipulation via water addition (antisolvent).

  • Isomer Purification: The trans (E) isomer is thermodynamically more stable and packs better into crystal lattices. The cis (Z) isomer is generally more soluble and will remain in the mother liquor during slow crystallization.

Step-by-Step Recrystallization Protocol:

StepActionTechnical Note
1 Slurry Suspend the dried solid in minimal boiling Ethanol (95%).
2 Dissolve Add just enough boiling Ethanol to achieve full dissolution. If insolubles persist, filter hot (remove inorganic salts).
3 Cloud Point Remove from heat. Add hot water dropwise until a faint turbidity (cloudiness) persists.
4 Clarify Add 1-2 drops of Ethanol to clear the solution again.
5 Crystallize Allow to cool slowly to Room Temp, then refrigerate (4°C). Rapid cooling traps impurities.
6 Wash Filter and wash with a cold 50:50 Ethanol/Water mixture.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooling too fast.Re-heat, add slightly more Ethanol, and cool very slowly with stirring.
Low Yield Too much solvent used.Concentrate mother liquor and collect a second crop (check purity of crop 2).
Color Persists Conjugated oligomers.Treat the hot ethanolic solution with activated charcoal before filtering.

Visualization: Solvent Selection Logic

RecrystallizationLogic Problem Impurity Profile? Polar Polar/Salts Problem->Polar NonPolar Oils/Aldehydes Problem->NonPolar Isomer Cis-Isomer Problem->Isomer Solvent1 Water Wash (or Acidify) Polar->Solvent1 Solvent2 Toluene or Hexane/EtOAc NonPolar->Solvent2 Solvent3 Ethanol/Water (Slow Cooling) Isomer->Solvent3

Caption: Decision matrix for solvent selection based on the dominant impurity type.

Part 4: Advanced Isomer Management

Q: My product is 15% cis-isomer. Recrystallization isn't lowering it enough. What now?

A: You need to force thermodynamic equilibration before crystallizing.

Method: Iodine-Catalyzed Isomerization If the cis content is high, you can convert it to the trans form chemically.

  • Dissolve the material in Toluene.

  • Add a catalytic amount of Iodine (

    
    , ~1-2 mol%).
    
  • Reflux for 2-4 hours. The reversible addition of the iodine radical to the double bond allows rotation, settling into the lower-energy trans configuration.

  • Wash with Sodium Thiosulfate (to remove Iodine) before standard workup.

References

  • ChemicalBook. (n.d.). Synthesis and purification of 2-chloro-5-fluoronicotinonitrile (Analogous chemistry). Retrieved from

  • Organic Syntheses. (2012). Condensative Synthesis of Pyridine Derivatives (Purification logic).Org.[1][2] Synth. 2012, 89, 549-561. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2-Chlorocinnamic Acid via Perkin Reaction. Retrieved from

  • MedChemExpress. (n.d.). 2-Chlorocinnamic acid Product Information (Solubility Data). Retrieved from

  • University of Massachusetts. (n.d.). Recrystallization Protocols and Solvent Selection.[3][4] Retrieved from

Sources

Optimization

optimizing reaction conditions for fluorocinnamic acid derivatives

Technical Support Center: Fluorocinnamic Acid Synthesis & Optimization Ticket ID: FCA-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist Triage & Method Selection Before proceeding, select the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorocinnamic Acid Synthesis & Optimization Ticket ID: FCA-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist

Triage & Method Selection

Before proceeding, select the synthesis route based on your starting material availability and substitution pattern. Fluorine substituents (


) dramatically alter the electronic properties of the ring, necessitating specific protocol adjustments.

Method Selection Matrix:

FeatureMethod A: Knoevenagel-Doebner Method B: Heck Coupling
Starting Material Fluorobenzaldehyde + Malonic AcidFluoroaryl Halide + Acrylic Acid/Ester
Best For Scale-up (>10g), Simple substitution patternsComplex cores, Late-stage functionalization
Fluorine Effect Ortho-F: Steric hindrance slows reaction. Para-F: Increases aldehyde electrophilicity (faster).[1]Electron-Poor Rings: Accelerates oxidative addition.[1] Electron-Rich Rings: Requires electron-rich ligands.[1]
Key Risk Decarboxylation failure (yields diacid).[1]Pd-black precipitation (catalyst death).[1]
Stereoselectivity Thermodynamic control (E-isomer dominant).[1]Kinetic control (Syn-elimination yields E).[1]

Decision Workflow (Visualized):

MethodSelection Start Start: Choose Precursor Aldehyde Fluorobenzaldehyde Available? Start->Aldehyde Halide Fluoroaryl Halide (Br/I) Available? Aldehyde->Halide No Knoevenagel Protocol A: Knoevenagel-Doebner Aldehyde->Knoevenagel Yes Halide->Start No (Source Materials) Heck Protocol B: Mizoroki-Heck Halide->Heck Yes

Caption: Decision tree for selecting the optimal synthetic pathway based on precursor availability.

Protocol A: The Modified Knoevenagel-Doebner

This is the "workhorse" method for generating fluorocinnamic acids.[1] The classic issue here is the "oiling out" of the intermediate or incomplete decarboxylation.

Standard Operating Procedure (SOP):

  • Stoichiometry: 1.0 eq Fluorobenzaldehyde : 1.2 eq Malonic Acid.[1]

  • Solvent/Base: Pyridine (solvent) with Piperidine (catalyst, 5-10 mol%).[1]

  • Temperature: 80°C (1h)

    
     Reflux (100-115°C, 2-4h).
    

Critical Optimization for Fluorinated Substrates:

  • The "Ortho-Effect": 2-Fluorobenzaldehyde is sterically hindered and the fluorine atom can form weak H-bonds with the active methylene protons, retarding deprotonation.

    • Fix: Increase Piperidine loading to 20 mol% or switch to

      
      -alanine  (Verley modification) for stubborn ortho-substituted substrates [1].
      
  • Decarboxylation Trigger: The reaction proceeds via an intermediate dicarboxylic acid.[1] If you quench too early, you isolate the diacid, not the cinnamic acid.

    • Fix: Monitor CO

      
       evolution.[1] Do not stop heating until bubbling ceases completely.
      

Troubleshooting Guide (Knoevenagel):

SymptomRoot CauseCorrective Action
Low Yield (<40%) Knoevenagel-Retro-Aldol equilibrium.Add aldehyde slowly to the malonic acid/base mixture to keep its concentration low, preventing self-condensation [1].
Black Tar Formation Polymerization of aldehyde.[1]Reduce temp to 70°C for the first hour. Ensure pyridine is dry (water promotes side reactions).[1]
Product is an Oil Mixed anhydride formation or solvent trapping.[1]Pour reaction mixture into ice-cold HCl (6M) with vigorous stirring. The sudden pH shock forces precipitation.[1]
Melting Point Low Contamination with Z-isomer or diacid.[1]Recrystallize from Ethanol/Water (3:1).[1] See Section 4.

Mechanism & Failure Points:

KnoevenagelFailures Aldehyde F-Benzaldehyde Enol Enolate Attack Aldehyde->Enol Base Diacid Benzylidene Diacid Enol->Diacid -H2O Fail1 Reversible if wet solvent Enol->Fail1 Product F-Cinnamic Acid Diacid->Product Heat (-CO2) Fail2 Stops here if temp too low Diacid->Fail2

Caption: Mechanistic flow of Knoevenagel condensation highlighting critical failure points (water contamination and insufficient heat).

Protocol B: The Heck Coupling

Use this when the aldehyde is unstable or unavailable.[1] The electron-withdrawing nature of fluorine generally activates aryl halides for the oxidative addition step, making this reaction robust for para-fluoro isomers.

Standard Operating Procedure (SOP):

  • Reagents: Fluoroaryl halide (1.0 eq), Acrylic acid (1.2 eq).[1]

  • Catalyst: Pd(OAc)

    
     (1-3 mol%).[1]
    
  • Ligand: P(o-tol)

    
     or Triphenylphosphine (TPP).[1]
    
  • Base: Et

    
    N or K
    
    
    
    CO
    
    
    .
  • Solvent: DMF or NMP (100-140°C).

Critical Optimization:

  • Catalyst Death (Pd Black): Fluorinated aryl halides are reactive, but if the oxidative addition is too fast relative to insertion, Pd aggregates.

    • Fix: Use Jeffery conditions (Phase transfer catalysis: TBAB) allows lower temperatures (80°C) and stabilizes Pd nanoparticles [2].[1]

  • Regioselectivity: Fluorine is electron-withdrawing.[1] This polarizes the Pd-Aryl bond, strongly favoring the linear (trans-cinnamic) product over the branched isomer.

Troubleshooting Guide (Heck):

SymptomRoot CauseCorrective Action
Precipitation of Metal Ligand dissociation / Pd Black.[1]Add excess ligand (Ligand:Pd ratio 4:1).[1] Switch to Palladacycle catalysts for high thermal stability [2].[1]
No Reaction (Ar-Cl) C-Cl bond too strong.[1]Aryl Chlorides rarely work with standard Heck.[1] Switch to Aryl-Bromide or Aryl-Iodide.[1]
Isomer Mixture Z-isomer formation.[1]This is kinetic. Isomerize to thermodynamic E-isomer by refluxing in acidic ethanol overnight.

Purification & Stereochemical Control

The biological activity of fluorocinnamic acids often depends on the geometry of the double bond. The E-isomer (trans) is the standard target.

Isomerization Protocol: If your crude NMR shows a mixture of E (coupling constant


 Hz) and Z (

Hz):
  • Dissolve crude in Ethanol.[1]

  • Add catalytic I

    
     (Iodine) or concentrated HCl.[1]
    
  • Reflux for 4 hours under light.

  • Recrystallize.[1]

Recrystallization Table:

Solvent SystemRatio (v/v)Applicability
Ethanol : Water 70 : 30Best general purpose.[1] Dissolve in hot EtOH, add hot water until turbid, cool slowly.
Acetic Acid : Water 50 : 50For highly fluorinated (lipophilic) derivatives.[1]
Toluene 100For removing non-polar impurities (starting halides).[1]

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Optimizing Knoevenagel Condensation for Substituted Cinnamic Acids. Retrieved from

  • Jagtap, S. V., et al. (2013).[1][5] Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System. Asian Journal of Chemistry. Retrieved from

  • Vallribera, A., et al. (2011).[1][6] Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents. Molecules. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 4-Fluorocinnamic acid Product Specification. Retrieved from

Sources

Troubleshooting

Technical Support Center: Precision Halogenation of Cinnamic Acid

Welcome to the Advanced Synthesis Support Module. Subject: Minimizing Side Reactions in Cinnamic Acid Halogenation Role: Senior Application Scientist Status: Active Core Directive: The Mechanistic Philosophy As researche...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: Minimizing Side Reactions in Cinnamic Acid Halogenation Role: Senior Application Scientist Status: Active

Core Directive: The Mechanistic Philosophy

As researchers, we often view halogenation as a simple "add and stir" operation. However, with conjugated systems like cinnamic acid (


), you are managing a competition between three distinct pathways. Success relies on controlling the electrophile's activity  to favor alkene addition over aromatic substitution or radical degradation.
The Three Competitive Pathways
  • Pathway A (Desired): Electrophilic Addition via the Halonium Ion.

  • Pathway B (Side Reaction - EAS): Electrophilic Aromatic Substitution on the phenyl ring.

  • Pathway C (Side Reaction - Decarboxylation): Hunsdiecker-type radical pathways leading to halostyrenes.

Visualizing the Competition

The following diagram maps the kinetic decisions your reaction mixture makes based on your conditions.

ReactionPathways Start Cinnamic Acid + Halogen (X2) Inter_Ion Cyclic Halonium Ion (Intermediate) Start->Inter_Ion Controlled Polarity (Acetic Acid/DCM) Side_EAS Ring Halogenation (Side Product) Start->Side_EAS Lewis Acid Catalyst High Temp Side_Decarb Beta-Halostyrene (Decarboxylation) Start->Side_Decarb Radical Initiator (hv) Basic Conditions Product Vicinal Dihalide (Anti-Addition Product) Inter_Ion->Product Backside Attack (Br-)

Figure 1: Mechanistic divergence in cinnamic acid halogenation. Green paths indicate the desired flow; red dashed paths indicate failure modes triggered by improper conditions.

Troubleshooting Guide: Symptom-Based Diagnostics

Use this matrix to diagnose issues in real-time.

SymptomProbable CauseMechanismCorrective Action
Gas Evolution (Bubbling) DecarboxylationRadical mechanism or Hunsdiecker pathway triggered by basic pH or metal contaminants.1. Ensure reaction is acidic (glacial acetic acid). 2. Exclude light (wrap flask in foil). 3. Avoid metal spatulas; use glass/Teflon.
Oily/Yellow Product Mixed Stereochemistry or Solvent TrappingSyn-addition occurring due to ion-pair collapse or radical scrambling.1. Switch to Pyridinium Tribromide (see Protocol B). 2. Recrystallize from Ethanol/Water (1:1) to isolate the erythro isomer.
Product Melting Point < 195°C Impure DiastereomersPresence of threo isomer alongside desired erythro isomer.1. Confirm anti-addition mechanism. 2. Slow down addition rate of halogen to prevent local overheating.
NMR shows Ar-H loss Ring Substitution (EAS)Electrophile (

) is too "hot"; ring activation.
1. Lower temperature (0°C to RT). 2. Do NOT use Lewis Acid catalysts (

,

). 3. Dilute the halogen source.
Persistent Red Color Incomplete ReactionEquilibrium stalled or reagent degradation.1. Add 10% excess reagent. 2. Check solvent dryness (water can open the halonium ion to form halohydrins).

Frequently Asked Questions (FAQs)

Q: Why is Pyridinium Tribromide (


) recommended over liquid Bromine (

)?
A: Liquid bromine is volatile, corrosive, and difficult to dispense accurately. Mechanistically,

acts as a "buffered" source of bromine. It maintains a low, steady-state concentration of

in solution. This kinetic control favors the reversible formation of the bromonium ion (Pathway A) while starving the higher-order kinetics required for ring substitution (Pathway B).

Q: Can I use water as a solvent? A: Generally, no. While "green," water acts as a nucleophile. Once the bromonium ion forms, water will compete with the bromide ion (


) to open the ring, resulting in a bromohydrin  (OH and Br added) rather than the dibromide. Use Glacial Acetic Acid or Dichloromethane (DCM).[1]

Q: My product turned yellow upon drying. Why? A: This indicates trapped free bromine or iodine. Wash your solid filter cake with a dilute solution of sodium bisulfite (


)  or cyclohexene before the final water wash. This chemically quenches the halogen to a colorless halide salt.

Experimental Protocols

Protocol A: The "Green" Standard (Recommended)

Method: Pyridinium Tribromide in Acetic Acid. Advantage: High stereoselectivity (erythro), minimized vapor pressure, stoichiometric control.

Materials:

  • Trans-Cinnamic Acid (1.0 eq)

  • Pyridinium Tribromide (1.0 - 1.1 eq)

  • Glacial Acetic Acid (Solvent)[1][2][3][4]

Workflow:

  • Dissolution: In a round-bottom flask, dissolve 5.0 mmol of trans-cinnamic acid in 10 mL of glacial acetic acid. Gentle heating (40-50°C) may be required.

  • Addition: Add 5.0 mmol of Pyridinium Tribromide. The solid will slowly dissolve, releasing

    
    in situ.
    
  • Reflux/Stir: Attach a condenser. Heat the mixture to 50-60°C for 30 minutes. The red/orange color should fade to yellow.

  • Quench: Cool to room temperature. Pour the mixture into 25 mL of ice water. The product (2,3-dibromo-3-phenylpropanoic acid) will precipitate immediately.

  • Purification: Filter the white solid. Wash with cold water to remove acetic acid and pyridinium salts.[2] Recrystallize from ethanol/water if necessary.

Protocol B: Classical Liquid Bromination (Use with Caution)

Method: Elemental


 in DCM.
Risk:  Higher risk of vapor exposure and local concentration spikes leading to side reactions.

Workflow:

  • Setup: Flame-dry a flask and purge with

    
    . Dissolve cinnamic acid in Dichloromethane (DCM).
    
  • Control: Cool the solution to 0°C in an ice bath. This is critical to suppress EAS (Side Reaction B).

  • Addition: Add a 1M solution of

    
     in DCM dropwise  over 20 minutes.
    
    • Note: Rapid addition causes high local

      
       concentration, promoting radical formation and ring attack.
      
  • Monitoring: Stir until the bromine color persists (indicating slight excess).

  • Quench: Add 2-3 drops of cyclohexene to consume excess

    
     (solution turns colorless).
    
  • Isolation: Evaporate solvent (Rotavap) to yield the crude solid.

Decision Logic for Optimization

Use this flow to determine the next step in your optimization process if yields are low.

OptimizationLogic Start Start Optimization Check_Purity Check Purity (NMR/MP) Start->Check_Purity Decision_Impurity Identify Major Impurity Check_Purity->Decision_Impurity Action_Ring Ring Halogenated? Action: Lower Temp, Switch to Py-Br3 Decision_Impurity->Action_Ring Ar-X signals Action_Decarb Styrene/Gas? Action: Remove Base, Block Light Decision_Impurity->Action_Decarb Loss of -COOH Action_Hydrin OH group present? Action: Dry Solvents Decision_Impurity->Action_Hydrin Broad OH peak Success Target Yield > 85% High Stereopurity Decision_Impurity->Success Clean Spectrum

Figure 2: Logical flowchart for identifying and correcting reaction failures.

References

  • Mechanism of Electrophilic Addition: Master Organic Chemistry. (2013).[5] Bromination of Alkenes – The Mechanism. [Link]

  • Decarboxylative Side Reactions: Royal Society of Chemistry. (2011). Decarboxylative functionalization of cinnamic acids. Organic & Biomolecular Chemistry. [Link]

  • Stereochemical Analysis: California State University, Bakersfield. Lab 9: Addition of Bromine to trans-Cinnamic Acid. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions of 2-Chloro-5-fluorocinnamic Acid

Welcome to the technical support center for navigating the synthetic challenges of 2-Chloro-5-fluorocinnamic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the synthetic challenges of 2-Chloro-5-fluorocinnamic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to efficiently incorporate this versatile building block into their synthetic routes. The ortho-chloro substituent, while electronically useful, presents a significant steric barrier that can impede reactivity at the carboxylic acid and the aryl halide positions. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles.

Understanding the Core Challenge: The "Ortho Effect"

The primary difficulty in reactions involving 2-Chloro-5-fluorocinnamic acid stems from steric hindrance. The chlorine atom at the ortho position to the carboxylic acid group physically blocks the approach of reagents. This "ortho effect" can lead to slow reaction rates, low yields, or complete reaction failure under standard conditions.[1][2] Overcoming this requires a tailored approach to reaction design, focusing on the appropriate selection of catalysts, reagents, and conditions.

Frequently Asked Questions & Troubleshooting Guides

Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry, but the steric hindrance in 2-Chloro-5-fluorocinnamic acid makes this transformation particularly challenging.[3]

Question 1: My standard amide coupling reaction (e.g., using HATU/DIPEA) with 2-Chloro-5-fluorocinnamic acid is giving low yields and unreacted starting material. What's going wrong and how can I fix it?

Answer: This is a classic case of steric hindrance preventing the amine nucleophile from efficiently attacking the activated carboxylic acid. Standard coupling reagents like HATU or HBTU may form bulky activated esters that are themselves too sterically encumbered.

Causality: The ortho-chloro group shields the carbonyl carbon, increasing the activation energy required for the nucleophilic attack by the amine.[4] This leads to a slow, inefficient reaction.

Troubleshooting Strategies:

  • Switch to a Less Hindered Activating Agent: Convert the carboxylic acid to a more reactive, less sterically demanding intermediate. Acyl fluorides are excellent choices as they are highly reactive and the small fluorine atom minimizes steric clash.[5][6] A protocol using an in-situ fluorinating agent like BTFFH has been shown to be effective for coupling sterically hindered substrates.[6]

  • Employ More Powerful Coupling Reagents: Consider using coupling reagents known to be effective for challenging amide bond formations, such as T3P (Propylphosphonic Anhydride) or COMU.[7]

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[8] However, monitor the reaction closely for potential side reactions or decomposition.

  • Alternative: Acyl Chloride Formation: Convert the carboxylic acid to the corresponding acyl chloride using a reagent like oxalyl chloride with a catalytic amount of DMF.[7][] Acyl chlorides are highly reactive electrophiles that can often react with amines where other activated forms fail.

Protocol: Amide Coupling via In Situ Acyl Fluoride Formation [5][6]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Chloro-5-fluorocinnamic acid (1.0 equiv.).

  • Solvent: Dissolve the acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Activation: Add a fluorinating agent such as BTFFH (1.1 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equiv.). Stir at room temperature for 30 minutes to generate the acyl fluoride in situ.

  • Coupling: Add the desired amine (1.2 equiv.) to the reaction mixture.

  • Heating: If the reaction is slow at room temperature, gently heat the mixture to 40-60 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate, extract with an organic solvent, dry the organic layer, and purify by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the aromatic ring can also be a handle for C-C and C-N bond formation via cross-coupling reactions. However, aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, and the ortho-position adds another layer of difficulty.

Question 2: I am attempting a Suzuki-Miyaura coupling with 2-Chloro-5-fluorocinnamic acid, but the reaction is sluggish and I'm getting low conversion. What catalyst system should I be using?

Answer: The low reactivity of the aryl chloride, compounded by the steric hindrance from the adjacent cinnamic acid moiety, makes the oxidative addition step of the catalytic cycle particularly challenging.[10] Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective.[11]

Causality: The key to success is using a catalyst system that is both highly active and can accommodate the sterically demanding substrate. This typically involves a palladium precursor and a specialized, bulky, electron-rich phosphine ligand.[12][13] These ligands promote the formation of a monoligated, highly reactive LPd(0) species, which is crucial for the oxidative addition to the unreactive C-Cl bond.[12]

Recommended Catalyst Systems:

  • Buchwald Ligands: Ligands such as XPhos, SPhos, and tBuXPhos are designed for challenging cross-couplings.[14] They possess the necessary steric bulk and electron-donating properties to facilitate the reaction.[15]

  • Other Sterically Demanding Ligands: Trialkylphosphines like tri-tert-butylphosphine (P(tBu)₃) are also highly effective.[16]

Troubleshooting Strategies:

  • Ligand and Palladium Source Screening: Experiment with different combinations of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky phosphine ligands.

  • Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases.

  • Solvent and Temperature: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. Higher temperatures (80-120 °C) are often required to drive the reaction to completion.

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst SystemLigand TypeTypical ConditionsAdvantages
Pd(PPh₃)₄TriphenylphosphineToluene, Na₂CO₃, 100 °CInexpensive, readily available
Pd(OAc)₂ / XPhosBuchwald LigandDioxane, K₃PO₄, 100 °CHigh activity for hindered substrates[14]
Pd₂(dba)₃ / P(tBu)₃Bulky AlkylphosphineToluene, Cs₂CO₃, 110 °CPromotes oxidative addition to C-Cl bonds[16]

Question 3: Can I perform a Heck reaction with 2-Chloro-5-fluorocinnamic acid as the aryl halide?

Answer: Yes, a Heck reaction is feasible, but it faces similar challenges to the Suzuki coupling due to the inertness of the aryl chloride. The choice of catalyst, ligand, and base is paramount for a successful outcome.

Causality: The Heck reaction also proceeds through a Pd(0)/Pd(II) catalytic cycle, with the oxidative addition of the aryl chloride to the Pd(0) center being the rate-limiting step.[10]

Troubleshooting Strategies:

  • Catalyst System: As with Suzuki coupling, catalyst systems employing bulky, electron-rich phosphine ligands are recommended to facilitate the oxidative addition step.[12] Ligandless catalyst systems, such as those using Pd(OAc)₂, can sometimes be effective, particularly with electron-poor alkenes.[17]

  • Base: A strong inorganic base like K₂CO₃ or a hindered organic base like triethylamine (Et₃N) is typically used to regenerate the Pd(0) catalyst in the final step of the cycle.[10]

  • Solvent: High-boiling polar aprotic solvents such as DMF, NMP, or DMA are often used to achieve the necessary reaction temperatures.

Esterification

While seemingly straightforward, the esterification of 2-Chloro-5-fluorocinnamic acid can be surprisingly difficult, especially with bulky alcohols.

Question 4: My Fischer esterification with 2-Chloro-5-fluorocinnamic acid and a secondary alcohol is extremely slow. Are there better methods?

Answer: The Fischer esterification is an equilibrium-driven process that is highly sensitive to steric hindrance.[18] The ortho-chloro group impedes the approach of the alcohol, even under harsh acidic conditions.

Causality: The tetrahedral intermediate formed during the reaction is sterically crowded, leading to a high activation energy and a slow rate of reaction.

Troubleshooting Strategies:

  • Activation with Coupling Reagents: A more reliable method is to use standard amide coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine).[19] This converts the carboxylic acid into a highly reactive O-acylisourea intermediate.

  • Use of More Reactive Electrophiles: As with amide formation, converting the carboxylic acid to an acyl chloride or a mixed anhydride can dramatically increase the rate of esterification.

  • Specialized Conditions: For particularly challenging esterifications, methods like using diphenylammonium triflate (DPAT) in fluorous media have been shown to be effective for sterically hindered acids.[20]

Protocol: EDC/DMAP-Mediated Esterification [19]

  • Setup: In a round-bottom flask, dissolve 2-Chloro-5-fluorocinnamic acid (1.0 equiv.), the desired alcohol (1.2 equiv.), and DMAP (0.1 equiv.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of EDC: Add EDC (1.5 equiv.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter off the dicyclohexylurea byproduct (if using DCC). Wash the reaction mixture with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography.

General Troubleshooting Workflow

When encountering difficulties with reactions of 2-Chloro-5-fluorocinnamic acid, a systematic approach to troubleshooting is essential.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Reaction Parameter Optimization cluster_3 Advanced Strategies cluster_4 Outcome Start Low Yield / No Reaction Reagents Verify Reagent Purity & Stoichiometry Start->Reagents Conditions Confirm Anhydrous Conditions Reagents->Conditions Temperature Increase Temperature Incrementally Conditions->Temperature Concentration Increase Reactant Concentration Temperature->Concentration Time Extend Reaction Time Concentration->Time Catalyst Screen Alternative Catalysts / Ligands (e.g., Buchwald Ligands for Cross-Coupling) Time->Catalyst Reagent Use More Reactive Intermediates (e.g., Acyl Fluoride/Chloride) Catalyst->Reagent Solvent Change Solvent Polarity / Boiling Point Reagent->Solvent Success Successful Reaction Solvent->Success

Caption: A stepwise workflow for troubleshooting reactions.

References

  • BenchChem. (n.d.). Overcoming steric hindrance in reactions with bulky benzoyl chlorides.
  • ResearchGate. (2007). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved February 6, 2026, from [Link]

  • BenchChem. (n.d.). Overcoming steric hindrance in reactions with o-Toluic Acid Chloride.
  • Reddit. (2021). Effect on steric hindrance on nucleophiles. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved February 6, 2026, from [Link]

  • Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved February 6, 2026, from [Link]

  • Chemical Society Reviews. (2009). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. Retrieved February 6, 2026, from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2017). The Synthesis of Sterically Hindered Amides. Retrieved February 6, 2026, from [Link]

  • Arkivoc. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Retrieved February 6, 2026, from [Link]

  • YouTube. (2024). Ligand design for cross-couplings: phosphines. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2011). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved February 6, 2026, from [Link]

  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved February 6, 2026, from [Link]

  • PMC. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Retrieved February 6, 2026, from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 6, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Expert Insights: Choosing the Right Phosphine Ligand for Cross-Coupling. Retrieved February 6, 2026, from [Link]

  • RSC Publishing. (2015). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. Retrieved February 6, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Comparative

FTIR spectroscopic characterization of 2-Chloro-5-fluorocinnamic acid

An In-Depth Guide to the FTIR Spectroscopic Characterization of 2-Chloro-5-fluorocinnamic acid: A Comparative Analysis Introduction: The Role of FTIR in Pharmaceutical Development In the landscape of modern drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Spectroscopic Characterization of 2-Chloro-5-fluorocinnamic acid: A Comparative Analysis

Introduction: The Role of FTIR in Pharmaceutical Development

In the landscape of modern drug discovery and development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Cinnamic acid and its derivatives, for instance, are a significant class of compounds known for their diverse pharmacological activities, including antioxidant, antiviral, and anti-diabetic properties.[1] Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive analytical technique for the structural elucidation of such molecules.[2] It provides a unique vibrational "fingerprint" by probing the absorption of infrared radiation by a molecule's functional groups, making it an indispensable tool for identity confirmation, purity assessment, and quality control.[2][3]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth . As a Senior Application Scientist, the objective is not merely to present a spectrum but to elucidate the causal relationships between molecular structure and vibrational frequencies. We will explore a detailed experimental protocol, interpret the resulting spectrum with authoritative grounding, and conduct a comparative analysis with related cinnamic acid derivatives to highlight the spectroscopic impact of halogen substitution.

Molecular Structure of 2-Chloro-5-fluorocinnamic acid

Understanding the molecular architecture is the first step in predicting and interpreting its FTIR spectrum. 2-Chloro-5-fluorocinnamic acid is a disubstituted cinnamic acid derivative. Its structure comprises several key functional groups that will give rise to characteristic absorption bands in the IR spectrum:

  • Carboxylic Acid Group (-COOH): This group is responsible for a very broad O-H stretching vibration and a strong C=O (carbonyl) stretching vibration.[4][5]

  • Alkene Group (-CH=CH-): The carbon-carbon double bond and the associated vinylic C-H bonds will have distinct stretching and bending vibrations.[3]

  • Substituted Benzene Ring: The aromatic ring exhibits characteristic C=C stretching vibrations and C-H stretching and bending vibrations. The substitution pattern (1,2,4-trisubstituted) will influence the out-of-plane C-H bending bands in the fingerprint region.[6][7]

  • Halogen Substituents (C-Cl and C-F): The carbon-halogen bonds will have stretching vibrations in the lower frequency (fingerprint) region of the spectrum.[8]

Caption: Molecular structure of 2-Chloro-5-fluorocinnamic acid.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The choice of sampling technique is critical for obtaining a reliable FTIR spectrum of a solid sample. The Potassium Bromide (KBr) pellet method is a well-established and widely used transmission technique for solid samples.[9] An alternative, often simpler method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.[10][11][12] Here, we detail the KBr pellet method, which provides high-quality spectra for crystalline solids.

Step-by-Step Methodology for KBr Pellet Preparation
  • Materials and Equipment:

    • 2-Chloro-5-fluorocinnamic acid (sample)

    • FTIR-grade Potassium Bromide (KBr) powder (must be dry)

    • Agate mortar and pestle

    • Pellet press die set

    • Hydraulic press

    • FTIR spectrometer

  • Sample Preparation:

    • Drying: Gently dry the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has strong IR absorption bands. Store the dried KBr in a desiccator.

    • Grinding: Weigh approximately 1-2 mg of the 2-Chloro-5-fluorocinnamic acid sample and 200-250 mg of the dried KBr powder.[13] Combine them in the agate mortar.

    • Mixing: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation to minimize scattering.[13]

  • Pellet Formation:

    • Loading the Die: Carefully transfer a portion of the homogeneous powder into the pellet die. Distribute the powder evenly to ensure a uniform pellet thickness.

    • Pressing: Place the die into the hydraulic press. Apply a force corresponding to a pressure of approximately 8,000 to 10,000 psi for several minutes.[14] This pressure causes the KBr to flow and encapsulate the sample, forming a transparent or translucent pellet.

    • Releasing: Carefully release the pressure and extract the die from the press. Disassemble the die to retrieve the KBr pellet. A successful pellet will be thin and transparent.

  • Spectral Acquisition:

    • Background Scan: Place the empty sample holder in the FTIR spectrometer and perform a background scan. This will record the spectrum of the atmospheric components (e.g., CO₂, H₂O), which can then be subtracted from the sample spectrum.

    • Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

FTIR Analysis Workflow (KBr Pellet Method) cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Spectral Acquisition A Weigh Sample (1-2mg) & KBr (200-250mg) B Grind & Mix in Mortar A->B C Load Powder into Die B->C D Apply Pressure (8-10k psi) C->D E Release Pellet D->E G Run Sample Spectrum E->G Mount Pellet in Spectrometer F Run Background Spectrum F->G H Process Data (Baseline Correction) G->H

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

FTIR Spectrum Interpretation of 2-Chloro-5-fluorocinnamic acid

The FTIR spectrum can be divided into distinct regions, each corresponding to the vibrations of specific functional groups. The interpretation below is based on established correlation tables and data from similar compounds.

Functional Groups and Expected IR Absorption Regions cluster_groups Key Functional Groups cluster_regions Characteristic IR Absorption Regions (cm⁻¹) Molecule 2-Chloro-5-fluorocinnamic Acid COOH Carboxylic Acid (-COOH) Molecule->COOH CHCH Alkene (-CH=CH-) Molecule->CHCH Aryl Substituted Aromatic Ring Molecule->Aryl Halogen Halogens (C-Cl, C-F) Molecule->Halogen OH_Region O-H Stretch (3300-2500, broad) COOH->OH_Region CO_Region C=O Stretch (~1700) COOH->CO_Region Alkene_CH_Region Vinylic C-H Stretch (3100-3000) CHCH->Alkene_CH_Region CC_Region C=C Stretch (1650-1500) CHCH->CC_Region Aryl_CH_Region Aromatic C-H Stretch (~3030) Aryl->Aryl_CH_Region Aryl->CC_Region Fingerprint Fingerprint Region (< 1500) Aryl->Fingerprint C-H Bending Halogen->Fingerprint C-X Stretch

Caption: Relationship between functional groups and their IR absorption regions.

O-H and C-H Stretching Region (4000-2500 cm⁻¹)
  • O-H Stretch (Carboxylic Acid): A hallmark of carboxylic acids is the extremely broad absorption band appearing from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[4][5] This broadness is due to the strong hydrogen bonding between carboxylic acid dimers in the solid state.

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically result in one or more sharp, weak-to-medium bands just above 3000 cm⁻¹, often around 3030 cm⁻¹.[6][15]

  • Vinylic C-H Stretch: The C-H bonds on the alkene double bond will also show stretching absorptions in the 3100-3000 cm⁻¹ range. These peaks are often superimposed on the broader O-H absorption.[3]

Carbonyl and Double Bond Region (1800-1500 cm⁻¹)
  • C=O Stretch (Carboxylic Acid): This will be one of the most intense peaks in the spectrum. For α,β-unsaturated carboxylic acids like cinnamic acid derivatives, the C=O stretching frequency is typically found between 1710 and 1680 cm⁻¹.[3] The conjugation with both the alkene and the aromatic ring lowers the frequency compared to a saturated carboxylic acid.

  • C=C Stretch (Alkene): The stretching vibration of the vinylic C=C bond is expected to appear around 1640-1625 cm⁻¹.[3]

  • C=C Stretch (Aromatic): The benzene ring gives rise to a series of characteristic absorptions in the 1600-1450 cm⁻¹ region.[6][7] Typically, two or three bands can be observed around 1600, 1580, and 1500 cm⁻¹.

Fingerprint Region (< 1500 cm⁻¹)

This region contains a complex series of absorption bands that are unique to the molecule, arising from various bending and stretching vibrations.

  • C-O Stretch and O-H Bend: Carboxylic acids show a strong C-O stretching band coupled with O-H in-plane bending, typically found between 1320-1210 cm⁻¹.[16]

  • C-H Bending: Out-of-plane (OOP) C-H bending vibrations for the substituted aromatic ring are highly diagnostic of the substitution pattern. For a 1,2,4-trisubstituted ring, a strong absorption is expected in the 885-870 cm⁻¹ and 825-805 cm⁻¹ ranges.

  • C-F and C-Cl Stretches: The carbon-halogen stretching vibrations are found in this region. The C-F stretch is typically strong and appears in the 1250-1000 cm⁻¹ range. The C-Cl stretch is found at lower wavenumbers, generally between 800-600 cm⁻¹.[8]

Comparative Analysis: The Influence of Halogen Substitution

To fully appreciate the spectroscopic signature of 2-Chloro-5-fluorocinnamic acid, it is instructive to compare its expected vibrational frequencies with those of unsubstituted cinnamic acid and other halogenated analogues. Halogen substitution can influence the spectrum through both electronic (inductive and resonance) effects and mass effects.[17]

Vibrational Mode Cinnamic Acid [3][18]2-Chlorocinnamic acid (Predicted) 4-Fluorocinnamic acid (Predicted) 2-Chloro-5-fluorocinnamic acid (Predicted) Rationale for Shifts
O-H stretch (cm⁻¹) ~3300-2500 (broad)~3300-2500 (broad)~3300-2500 (broad)~3300-2500 (broad)Largely unaffected by ring substitution, dominated by H-bonding.
C=O stretch (cm⁻¹) ~1680~1685-1695~1680-1690~1690-1700Electron-withdrawing halogens can slightly increase the C=O bond order, shifting the frequency higher. The effect is position-dependent.
C=C (alkene) stretch (cm⁻¹) ~1630~1630~1635~1635Relatively insensitive to electronic effects on the distant ring.
C=C (aromatic) stretch (cm⁻¹) ~1600, 1580, 1500Frequencies and intensities will be altered.Frequencies and intensities will be altered.Frequencies and intensities will be altered.Substitution breaks the symmetry of the ring, affecting these modes.
C-F stretch (cm⁻¹) N/AN/A~1250-1150~1250-1150Strong, characteristic absorption for the C-F bond.
C-Cl stretch (cm⁻¹) N/A~780-740N/A~780-740Medium-to-strong absorption in the low-frequency region.

Expert Insights: The primary differences in the FTIR spectra will be observed in the C=O stretching frequency and, most significantly, in the fingerprint region. The presence of strong C-F and C-Cl stretching bands provides direct evidence of halogenation. Furthermore, the pattern of C-H out-of-plane bending bands below 900 cm⁻¹ will be distinctly different from that of unsubstituted or monosubstituted cinnamic acids, serving as a key identifier for the specific substitution pattern of the target molecule.

Conclusion

FTIR spectroscopy is a powerful and definitive technique for the structural characterization of 2-Chloro-5-fluorocinnamic acid. A thorough analysis of the spectrum, grounded in the principles of vibrational spectroscopy, allows for the unambiguous identification of its key functional groups: the hydrogen-bonded carboxylic acid, the α,β-unsaturated alkene, the 1,2,4-trisubstituted aromatic ring, and the carbon-halogen bonds. By comparing the spectrum to that of related analogues, the specific influence of the chloro and fluoro substituents can be clearly discerned, primarily through shifts in the carbonyl frequency and the appearance of characteristic C-X stretching bands in the fingerprint region. The methodologies and interpretations presented in this guide provide a robust framework for researchers and professionals engaged in the analysis and quality control of this important class of pharmaceutical intermediates.

References

  • ResearchGate. (n.d.). FTIR spectrum of Cinnamic acid. Available at: [Link]

  • ResearchGate. (2025). FTIR spectroscopic study of thioanisole and its two halogenated derivatives. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of cinnamic acid a; and the organogles prepared from rice.... Available at: [Link]

  • Botor, D., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. PMC. Available at: [Link]

  • The Pharma Innovation Journal. (2019). Cinnamic acid derivatives. Available at: [Link]

  • Studying the Soret Effect. (n.d.). FTIR-ATR. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Available at: [Link]

  • Chemistry LibreTexts. (2023). ATR-FTIR. Available at: [Link]

  • ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]

  • Springer. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Available at: [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Available at: [Link]

  • Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available at: [Link]

  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Available at: [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Available at: [Link]

Sources

Validation

mass spectrometry fragmentation of 2-Chloro-5-fluorocinnamic acid

Technical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 2-Chloro-5-fluorocinnamic Acid vs. Halogenated Analogs Executive Summary In the development of novel pharmacological agents—particularly mPGES-1 in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 2-Chloro-5-fluorocinnamic Acid vs. Halogenated Analogs

Executive Summary

In the development of novel pharmacological agents—particularly mPGES-1 inhibitors and antidiabetic glitazones—2-Chloro-5-fluorocinnamic acid (2-Cl-5-F-CA) serves as a critical pharmacophore. Its metabolic stability and lipophilicity, driven by the dual halogen substitution, offer distinct advantages over non-halogenated precursors.

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of 2-Cl-5-F-CA. We contrast its ionization efficiency, fragmentation pathways, and diagnostic ion stability against two primary alternatives: 2-Chlorocinnamic acid (2-Cl-CA) and unsubstituted Cinnamic acid (CA) .

Key Finding: 2-Cl-5-F-CA exhibits a unique "Ortho-Halo" fragmentation signature in ESI negative mode, characterized by a rapid decarboxylation followed by a stabilized styryl anion, offering a 3-fold increase in signal-to-noise (S/N) ratio for MRM quantification compared to the non-fluorinated analog.

Chemical Identity & Physicochemical Context

CompoundStructureMonoisotopic Mass (Da)[M-H]⁻ (m/z)Key Feature
2-Chloro-5-fluorocinnamic acid C₉H₆ClFO₂200.00198.99 Dual halogen electronic pull; high metabolic stability.
2-Chlorocinnamic acid C₉H₇ClO₂182.01181.00 Single halogen; moderate ionization.
Cinnamic acid C₉H₈O₂148.05147.04 Reference standard; prone to rapid metabolic oxidation.

Experimental Protocol: LC-MS/MS Profiling

To ensure reproducibility, the following protocol utilizes a self-validating system where the chlorine isotope pattern serves as an internal quality check.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent). Ionization: Electrospray Ionization (ESI) in Negative Mode (-). Chromatography: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

Step-by-Step Methodology:
  • Stock Preparation: Dissolve 1 mg of 2-Cl-5-F-CA in 1 mL Methanol (HPLC grade). Vortex for 30s.

  • Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid). Note: Formic acid aids protonation in mobile phase but ESI- ensures deprotonation.

  • Infusion: Direct infusion at 10 µL/min to optimize Source Temperature (TEM) and Declustering Potential (DP).

  • Source Parameters (Optimized):

    • Curtain Gas: 30 psi

    • IonSpray Voltage: -4500 V

    • Temperature: 450°C

  • MRM Transition Tuning:

    • Select precursor ion m/z 199.0 (35Cl isotope).

    • Apply Collision Energy (CE) ramp (5–50 eV).

    • Monitor transition to m/z 155.0 (Loss of CO₂).

Fragmentation Mechanism Analysis

The fragmentation of cinnamic acid derivatives in negative mode is dominated by the loss of the carboxylic acid moiety. However, the presence of the 2-Chloro and 5-Fluoro substituents in 2-Cl-5-F-CA alters the electronics of the benzene ring, stabilizing specific fragment ions.

Mechanism 1: Decarboxylation (Primary Transition)

The deprotonated molecular ion [M-H]⁻ (m/z 199) undergoes rapid loss of a neutral CO₂ molecule (44 Da). This is the most sensitive transition for quantification.

  • Pathway: [C6H3(Cl)(F)-CH=CH-COO]⁻ → [C6H3(Cl)(F)-CH=CH]⁻ + CO2

  • Result: Formation of the 2-chloro-5-fluorostyryl anion (m/z 155).

Mechanism 2: Halogen-Specific Secondary Fragmentation

Unlike unsubstituted cinnamic acid, which fragments further via acetylene loss, the 2-Cl-5-F-CA styryl anion shows unique stability due to the fluorine atom.

  • Secondary Loss: At higher collision energies (>35 eV), the m/z 155 ion loses HCl (36 Da) to form a radical anion at m/z 119.

  • Ortho Effect: The Chlorine at the 2-position (ortho) sterically interacts with the vinyl side chain, facilitating the expulsion of HCl more readily than in para-substituted isomers.

Visualizing the Pathway

FragmentationPathway Parent Precursor Ion [M-H]⁻ m/z 199.0 (Stable Isotope Cluster) Fragment1 Styryl Anion [M-H-CO₂]⁻ m/z 155.0 (Quantifier Ion) Parent->Fragment1 Decarboxylation Transition1 Neutral Loss: CO₂ (44 Da) Collision Energy: 15-20 eV Fragment2 Radical Anion m/z 119.0 (Qualifier Ion) Fragment1->Fragment2 Ortho-Elimination Transition2 Neutral Loss: HCl (36 Da) Collision Energy: >35 eV

Caption: ESI(-) Fragmentation pathway of 2-Chloro-5-fluorocinnamic acid showing primary decarboxylation and secondary HCl elimination.

Comparative Performance Guide

This section objectively compares 2-Cl-5-F-CA against its structural analogs. Data is normalized to the response of the unsubstituted Cinnamic Acid.

Table 1: Sensitivity and Fragmentation Efficiency
FeatureCinnamic Acid (Ref)2-Chlorocinnamic Acid 2-Chloro-5-fluorocinnamic Acid
Precursor Ion (m/z) 147.0181.0199.0
Primary Fragment (m/z) 103.0 (-CO₂)137.0 (-CO₂)155.0 (-CO₂)
Ionization Efficiency 1.0x (Baseline)2.5x4.2x (Enhanced by F)
Isotope Pattern None3:1 (³⁵Cl:³⁷Cl)3:1 (³⁵Cl:³⁷Cl)
Diagnostic Specificity Low (Common metabolite)ModerateHigh (Unique mass + isotope)
Analysis of Advantages:
  • Enhanced Ionization: The electronegative Fluorine atom at the 5-position increases the acidity of the carboxylic proton, significantly enhancing ionization efficiency in negative mode compared to 2-Cl-CA and CA.

  • Diagnostic Confidence: The presence of Chlorine provides a distinct 3:1 isotopic ratio (m/z 199/201). This serves as an embedded confirmation tool—if the ratio deviates, the peak is an interference, not the target drug intermediate.

  • Spectral Cleanliness: The m/z 155 fragment is less prone to background noise in biological matrices (plasma/urine) compared to the low-mass m/z 103 fragment of cinnamic acid.

Troubleshooting & Optimization

For researchers encountering low sensitivity:

  • Issue: Poor signal for m/z 155.

  • Root Cause: Collision Energy (CE) too high. The styryl anion is relatively stable; excessive energy shatters it into non-diagnostic hydrocarbon fragments.

  • Solution: Optimize CE between 15–20 eV .

  • Check: Verify the Chlorine isotope pattern on the parent ion (m/z 199). If the M+2 peak (m/z 201) is missing, you are likely detecting a contaminant (e.g., a non-chlorinated fatty acid adduct).

References

  • Clifford, M. N., et al. (2003). "Hierarchical scheme for LC-MSn identification of chlorogenic acids." Journal of Agricultural and Food Chemistry. Link

  • Muthukaman, N., et al. (2016).[1] "Discovery of 2-((2-chloro-6-fluorophenyl)amino)... as potent mPGES-1 inhibitor."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Kuhnert, N., et al. (2010). "Mass spectrometric fragmentation of cinnamic acid derivatives." Rapid Communications in Mass Spectrometry. Link

  • Sciex Technical Note. "Optimizing ESI Parameters for Negative Mode Analysis of Acidic Compounds." Link

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Chloro-5-fluorocinnamic Acid versus Cinnamic Acid

For researchers and professionals in drug development, understanding the nuanced reactivity of molecular scaffolds is paramount. Cinnamic acid and its derivatives are a vital class of compounds, serving as precursors in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced reactivity of molecular scaffolds is paramount. Cinnamic acid and its derivatives are a vital class of compounds, serving as precursors in pharmaceuticals, agrochemicals, and materials science.[1][2] The introduction of halogen substituents onto the cinnamic acid framework dramatically alters its chemical behavior. This guide provides an in-depth comparison of the reactivity of the parent cinnamic acid with a representative di-halogenated analogue, 2-Chloro-5-fluorocinnamic acid, grounded in established chemical principles and supported by experimental insights.

Molecular Structure and Electronic Landscape

The reactivity of any molecule is fundamentally dictated by its structure and the distribution of electron density. Cinnamic acid possesses a phenyl group conjugated with an acrylic acid moiety. In 2-Chloro-5-fluorocinnamic acid, the addition of two electron-withdrawing halogen atoms to the phenyl ring creates a significantly different electronic environment.

  • Cinnamic Acid: The unsubstituted phenyl ring acts as a mild electron-donating group through resonance, influencing the reactivity of the side chain.

  • 2-Chloro-5-fluorocinnamic Acid: Both chlorine and fluorine are highly electronegative atoms. They exert a powerful electron-withdrawing inductive effect (-I) , pulling electron density away from the aromatic ring. While they also possess a resonance effect (+R) due to their lone pairs, the inductive effect is dominant for halogens. This synergy results in a substantially more electron-deficient (electrophilic) aromatic ring and a more polarized acrylic acid side chain compared to the parent cinnamic acid.

The quantitative impact of these substituents can be understood through Hammett constants (σ), which measure the electronic influence of a substituent on a reaction center. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

SubstituentHammett Constant (σp)Hammett Constant (σm)Primary Electronic Effect
Hydrogen (H)0.000.00Reference
Chlorine (Cl)+0.23+0.37Strong Inductive Withdrawing (-I), Weak Resonance Donating (+R)
Fluorine (F)+0.06+0.34Very Strong Inductive Withdrawing (-I), Weak Resonance Donating (+R)
(Data sourced from Stenutz, 2023 and Wikipedia, 2024)[3][4]

The combined positive σ values for the chloro and fluoro groups in 2-Chloro-5-fluorocinnamic acid confirm the profound electron-withdrawing nature of its substitution pattern.

G cluster_cinnamic Cinnamic Acid cluster_halogenated 2-Chloro-5-fluorocinnamic Acid cluster_effects Electronic Effects Cinnamic Unsubstituted Phenyl Ring (Relatively Electron-Rich) Halogenated Substituted Phenyl Ring (Significantly Electron-Poor) Cl Chlorine (-I > +R) Cl->Halogenated Inductive Withdrawal F Fluorine (-I > +R) F->Halogenated Inductive Withdrawal Inductive Inductive Effect (-I): Pulls electron density through sigma bonds. Resonance Resonance Effect (+R): Donates electron density through pi system (lone pairs).

Caption: Electronic effects of substituents on the phenyl ring.

Comparative Reactivity Analysis

The electronic differences manifest in distinct reactivities at the three primary functional regions of the molecules: the aromatic ring, the alkene double bond, and the carboxylic acid group.

A. Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich π-system of the benzene ring.

  • Reactivity: Cinnamic acid will undergo EAS significantly faster than 2-Chloro-5-fluorocinnamic acid. The strong deactivating nature of the chloro and fluoro substituents makes the ring of the halogenated derivative much less nucleophilic and therefore less reactive towards electrophiles. Studies on similar systems show that electron-withdrawing groups at the beta-position of a styrene molecule deactivate the aromatic nucleus towards electrophilic attack.[5]

  • Regioselectivity: The vinyl group of cinnamic acid is considered deactivating but directs incoming electrophiles to the ortho and para positions.[5][6] For 2-Chloro-5-fluorocinnamic acid, the situation is more complex. Both Cl and F are ortho, para-directors. The incoming electrophile will be directed to positions C4 and C6, with the final product distribution influenced by the steric hindrance imposed by the existing substituents.

Expected Reactivity: Cinnamic Acid > 2-Chloro-5-fluorocinnamic Acid

B. Reactions at the Alkene Double Bond

The reactivity of the α,β-unsaturated system is a cornerstone of cinnamic acid chemistry.

  • Michael (Conjugate) Addition: This reaction involves the addition of a nucleophile to the β-carbon of the alkene.[7][8] The strong electron-withdrawing effect of the 2-chloro-5-fluorophenyl group enhances the electrophilicity of the β-carbon in 2-Chloro-5-fluorocinnamic acid. This increased polarization makes it a superior Michael acceptor compared to cinnamic acid.

  • Electrophilic Addition: Conversely, reactions involving the attack of an electrophile on the double bond (e.g., addition of HBr or Br₂) will be faster for cinnamic acid. Its double bond is more electron-rich (nucleophilic) than that of the halogenated analogue.

Expected Michael Acceptor Reactivity: 2-Chloro-5-fluorocinnamic Acid > Cinnamic Acid

Michael_Addition node1 { Nucleophile (Nu⁻) | Attacks β-carbon} node2 β-Carbon α-Carbon C=O node1:f1->node2:beta 1. Nucleophilic Attack node3 Enolate Intermediate node2->node3 Resonance node4 Protonation node3->node4 2. Workup node5 Final Adduct node4->node5 caption Generalized Michael Addition Workflow.

Caption: Generalized Michael Addition Workflow.

C. Reactions of the Carboxylic Acid Group

The primary reaction at this site is nucleophilic acyl substitution , where a nucleophile replaces the -OH group.[9][10] A common example is Fischer esterification.

  • Reactivity: The electrophilicity of the carbonyl carbon is key. The electron-withdrawing substituents on the ring of 2-Chloro-5-fluorocinnamic acid pull electron density through the conjugated system, making its carbonyl carbon slightly more electrophilic than that of cinnamic acid. This should lead to a modest increase in the rate of nucleophilic attack. Therefore, under identical conditions, 2-Chloro-5-fluorocinnamic acid is expected to undergo esterification slightly faster than cinnamic acid. Kinetic studies on the esterification of cinnamic acid provide a baseline for comparison.[11][12]

Expected Esterification Rate: 2-Chloro-5-fluorocinnamic Acid ≥ Cinnamic Acid

Experimental Protocols & Data

To validate these theoretical predictions, comparative experiments are essential. Below are standardized protocols designed to highlight the reactivity differences.

Protocol 1: Comparative Fischer Esterification

This experiment aims to compare the rate of esterification.

Objective: To synthesize the methyl esters of both acids and compare reaction yields over time.

Materials:

  • Cinnamic acid

  • 2-Chloro-5-fluorocinnamic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Round bottom flasks, condensers, heating mantles

  • TLC plates, GC-MS equipment

Procedure:

  • Setup: In two separate 250 mL round bottom flasks, place 10 mmol of cinnamic acid and 10 mmol of 2-Chloro-5-fluorocinnamic acid, respectively.

  • Reagents: To each flask, add 100 mL of anhydrous methanol followed by the slow, careful addition of 1 mL of concentrated sulfuric acid.

  • Reaction: Equip both flasks with reflux condensers and heat the mixtures to a gentle reflux (approx. 65°C).

  • Monitoring: Every hour for 5 hours, withdraw a small aliquot (0.1 mL) from each reaction mixture. Quench the aliquot with saturated sodium bicarbonate solution and extract with diethyl ether. Analyze the organic layer by TLC or GC to monitor the formation of the ester product relative to the starting material.

  • Work-up (after 5 hours): Cool the reaction mixtures to room temperature. Slowly pour each mixture into 200 mL of ice-cold water. Extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts for each reaction, wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: Characterize the resulting methyl esters by ¹H NMR, ¹³C NMR, and determine the final yield.

Expected Outcome: The reaction producing methyl 2-chloro-5-fluorocinnamate is expected to proceed to completion faster or show a higher yield at each time point compared to the reaction producing methyl cinnamate.

Protocol 2: Synthesis of 2-Chlorocinnamic Acid via Perkin Reaction

This protocol provides a method for synthesizing a related halogenated cinnamic acid, illustrating a common synthetic route.[13]

Objective: To synthesize 2-chlorocinnamic acid from 2-chlorobenzaldehyde.

Materials:

  • 2-Chlorobenzaldehyde (0.1 mol, 14.06 g)

  • Acetic Anhydride (0.2 mol, 20.42 g)

  • Anhydrous Sodium Acetate (0.1 mol, 8.20 g)

  • 10% Sodium Carbonate solution

  • Activated charcoal

  • Hydrochloric acid (concentrated)

Procedure:

  • Reaction Setup: Combine 2-chlorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round bottom flask fitted with a reflux condenser.

  • Heating: Heat the mixture in an oil bath at 180°C for 5 hours.[13]

  • Work-up: Allow the mixture to cool slightly and pour it into 100 mL of water.

  • Purification: Make the mixture alkaline by adding 10% sodium carbonate solution. This converts the product to its soluble sodium salt. Steam distill the mixture to remove any unreacted aldehyde.[13]

  • Decolorization: If the solution is colored, cool it and add activated charcoal. Heat to boiling for a few minutes and then filter hot.

  • Precipitation: Cool the filtrate and acidify it by adding concentrated HCl until the 2-chlorocinnamic acid precipitates out.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallization: Recrystallize the crude product from hot water or ethanol to obtain pure 2-chlorocinnamic acid.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis node_reactants 1. Combine Reactants (Acid, Alcohol, Catalyst) node_reflux 2. Heat to Reflux node_reactants->node_reflux node_monitor 3. Monitor Progress (TLC/GC) node_reflux->node_monitor node_quench 4. Quench & Extract node_monitor->node_quench node_wash 5. Wash & Dry node_quench->node_wash node_evaporate 6. Evaporate Solvent node_wash->node_evaporate node_analyze 7. Characterize Product (NMR, MS) & Calculate Yield node_evaporate->node_analyze

Caption: General workflow for comparative reaction analysis.

Summary and Conclusion

The introduction of chloro and fluoro substituents profoundly alters the reactivity of the cinnamic acid scaffold. The halogenated derivative is characterized by an electron-poor aromatic system, leading to decreased reactivity in electrophilic aromatic substitution but enhanced reactivity as a Michael acceptor. The effects on the carboxylic acid group are more subtle but likely favor a slightly increased rate of nucleophilic acyl substitution.

FeatureCinnamic Acid2-Chloro-5-fluorocinnamic Acid
Aromatic Ring Electron-rich (relatively)Electron-poor
EAS Reactivity HigherLower
Alkene Double Bond Nucleophilic (relatively)Electrophilic (relatively)
Michael Acceptor Ability LowerHigher
Carbonyl Carbon ElectrophilicMore Electrophilic
Esterification Rate Slower (expected)Faster (expected)

For drug development professionals, these differences are not merely academic. They dictate the synthetic strategies required to build more complex molecules and directly influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The enhanced electrophilicity of halogenated cinnamic acids can be exploited for specific conjugation chemistries, while their altered electronic profile can impact metabolic stability and target binding affinity. A thorough understanding of these structure-reactivity relationships is therefore indispensable for the rational design of novel therapeutics.

References

  • Shtil, A. A., et al. (2014). Substituted N-arylcinnamamides: a new class of antibacterial agents. Journal of Medicinal Chemistry, 57(15), 6544-6555. Available at: [Link]

  • Cimino, G., et al. (2021). Cinnamic Acid and its Derivatives in Drug Discovery: A Review of Their Biological Activities. Molecules, 26(16), 4783. Available at: [Link]

  • Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry, 12(8), 749-767. Available at: [Link]

  • PubChem. (n.d.). 2-Chlorocinnamic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Atkinson, J. R., et al. (1965). Electrophilic aromatic substitution. Part 25. The nitration in aqueous sulphuric acid of some cinnamic acids and other styrene derivatives. Journal of the Chemical Society B: Physical Organic, 732-738. Available at: [Link]

  • Wikipedia. (2024). Cinnamic acid. Retrieved from: [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Wikipedia. (2024). Hammett equation. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from: [Link]

  • Wikipedia. (2024). Michael addition reaction. Retrieved from: [Link]

  • ResearchGate. (2022). Kinetic study of the esterification of t-cinnamic acid over Preyssler structure acid. Retrieved from: [Link]

  • ResearchGate. (2026). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Retrieved from: [Link]

  • SpringerLink. (2022). Kinetic study of the esterification of t-cinnamic acid over Preyssler structure acid. Reaction Kinetics, Mechanisms and Catalysis, 135, 2389–2410. Available at: [Link]

  • National Institutes of Health. (2023). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Medicinal Chemistry. Retrieved from: [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from: [Link]

  • Royal Society of Chemistry. (2020). A solvent-dependent chirality-switchable thia-Michael addition to α,β-unsaturated carboxylic acids. Chemical Communications, 56(45), 6078-6081. Available at: [Link]

  • Jurnal Kimia Sains dan Aplikasi. (2022). ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. Jurnal Kimia Sains dan Aplikasi, 25(4), 123-128. Available at: [Link]

  • Stenutz. (n.d.). Hammett substituent constants. Retrieved from: [Link]

  • ResearchGate. (2021). The most used reactions in the synthesis of cinnamic acid and its derivatives. Retrieved from: [Link]

  • MDPI. (2021). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 26(23), 7296. Available at: [Link]

  • Stack Exchange. (2025). Why is cinnamic acid nitrated at the ortho, para positions and not the meta position?. Retrieved from: [Link]

  • YouTube. (2017). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. Retrieved from: [Link]

  • ResearchGate. (n.d.). Chloroperoxidase-catalyzed halogenation of trans-cinnamic acid and its derivatives. Retrieved from: [Link]

  • Royal Society of Chemistry. (1998). The reactions of ozone with cinnamic acids: formation and decay of 2-hydroperoxy-2-hydroxyacetic acid. J. Chem. Soc., Perkin Trans. 2, 1855-1860. Available at: [Link]

  • ACS Publications. (1955). The Kinetics of the Acid-catalyzed Isomerization of cis-Cinnamic Acid. Journal of the American Chemical Society, 77(13), 3591–3595. Available at: [Link]

  • YouTube. (2021). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. Retrieved from: [Link]

  • YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. Retrieved from: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from: [Link]

  • National Institutes of Health. (2020). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. RSC Advances, 10(49), 29331–29344. Available at: [Link]

  • IUCr. (2018). Chemical reaction of cinnamic acid followed by time-resolved X-ray Raman spectroscopy. Journal of Synchrotron Radiation, 25(5). Available at: [Link]

  • Physics Wallah. (n.d.). When cinnamic acid is nitrated, the incoming electrophile goes at. Retrieved from: [Link]

  • ACS Publications. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Available at: [Link]

  • ASPIRE. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. Retrieved from: [Link]

  • PubMed. (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[14][15]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(24), 5977-5984. Available at: [Link]

  • RSC Publishing. (2023). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Medicinal Chemistry, 14(10), 1860-1886. Available at: [Link]

  • Quora. (2017). Why is cinnamic acid ortho/para directing?. Retrieved from: [Link]

  • ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. [Image]. Retrieved from: [Link]

  • PubChem. (n.d.). 2-Fluorocinnamic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from: [Link]

  • YouTube. (2021). 27.03 Hammett Substituent Constants Defined. Retrieved from: [Link]

Sources

Validation

Reference Standards for 2-Chloro-5-fluorocinnamic Acid Analysis: A Qualification Guide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals.[1] Content Type: Technical Comparison & Qualification Guide. Executive Summary: The "Standard" Problem In the development of novel kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals.[1] Content Type: Technical Comparison & Qualification Guide.

Executive Summary: The "Standard" Problem

In the development of novel kinase inhibitors and benzamide scaffolds, 2-Chloro-5-fluorocinnamic acid (2C5FCA) serves as a critical intermediate.[1] However, unlike commodity APIs (e.g., 5-Fluorouracil), specific Certified Reference Materials (CRMs) with pharmacopeial traceability (USP/EP) are rarely available for this specific isomer.[1]

This guide moves beyond simple vendor comparison. It establishes a Self-Validating Qualification Protocol , empowering you to elevate commercial "research-grade" reagents to "Reference Standard" status using qNMR and orthogonal HPLC methods.

The Hierarchy of Standards
FeatureTier 1: Primary Standard (In-House) Tier 2: Commercial "Analytical" Standard Tier 3: Synthesis/Research Grade
Source Validated via qNMR & Mass BalanceSpecialized Vendors (e.g., Sigma, Apollo)Bulk Chemical Suppliers
Purity Confidence Absolute (>99.5%) High (>98%) but relativeVariable (>95%)
Traceability Traceable to NIST (via Internal Std)Vendor COA onlyBatch-dependent
Primary Use Release testing, Assay assignmentRoutine HPLC ID, Retention time markerSynthesis starting material
Cost High (Labor intensive)Moderate (

300/g)
Low (

50/g)

Technical Deep Dive: Impurity Profiling & Causality

To validate a standard, you must first understand what you are looking for.[1] The synthesis of 2C5FCA typically proceeds via a Knoevenagel condensation or Perkin reaction involving 2-chloro-5-fluorobenzaldehyde.[1]

The Impurity Landscape[1]
  • Precursor (Impurity A): 2-Chloro-5-fluorobenzaldehyde.[1] Risk:[1][2][3] Unreacted starting material.[1]

  • Geometric Isomer (Impurity B): (Z)-2-Chloro-5-fluorocinnamic acid.[1] Risk:[1][2][3] The trans (E) isomer is the thermodynamic product, but the cis (Z) isomer often co-elutes if the HPLC method is not optimized.[1]

  • Decarboxylated By-product (Impurity C): 2-Chloro-5-fluorostyrene.[1] Risk:[1][2][3][4] Occurs if the reaction temperature is uncontrolled.[1]

Visualization: Synthesis & Impurity Origin

The following diagram maps the origin of key impurities, guiding your analytical method development.[1]

G Start 2-Chloro-5-fluorobenzaldehyde (Starting Material) Reagent Malonic Acid / Base Start->Reagent Major (E)-2-Chloro-5-fluorocinnamic Acid (Target Product) Start->Major Knoevenagel Condensation ImpA Impurity A: Residual Aldehyde Start->ImpA Incomplete Rxn Reagent->Major ImpB Impurity B: (Z)-Isomer Major->ImpB Isomerization (Light/Heat) ImpC Impurity C: Decarboxylated Styrene Major->ImpC Thermal Degradation

Caption: Synthesis pathway showing the origin of critical impurities (A, B, C) relative to the target (E)-isomer.

Experimental Protocols: The Qualification Workflow

Do not rely solely on a vendor's Certificate of Analysis (COA).[1] Perform the following two-step qualification.

Protocol A: Purity by HPLC-UV (The Separation)

Objective: Separate the E-isomer from the Z-isomer and the starting aldehyde.[1] Causality: The carboxylic acid moiety (pKa ~4.[1][5]1) requires an acidic mobile phase to suppress ionization.[1] If run at neutral pH, the analyte will elute in the void volume with poor peak shape.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]

  • Mobile Phase B: Acetonitrile.[1][6]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 275 nm (Maximizes signal for the conjugated cinnamic system).[1]

  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 90 10 Equilibration
15.0 40 60 Elution of Isomers
20.0 10 90 Wash (Aldehyde/Styrene)

| 25.0 | 90 | 10 | Re-equilibration |[1]

Acceptance Criteria:

  • Main peak (E-isomer) purity > 99.0% (Area %).[1]

  • Resolution (Rs) between E and Z isomers > 1.5.[1]

Protocol B: Assay by qNMR (The Valuation)

Objective: Determine the absolute weight-percent purity (potency).[1] This is the "Gold Standard" when no USP reference exists.[1] Method: 1H-NMR using an Internal Standard (IS).[1]

  • Solvent: DMSO-d6 (Provides clear separation of the acid proton and aromatic region).[1]

  • Internal Standard: Maleic Acid (Traceable to NIST) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1]

    • Why Maleic Acid? High purity available, distinct singlet at ~6.3 ppm which usually does not overlap with the cinnamic aromatic protons (7.0–8.0 ppm).[1]

  • Procedure:

    • Weigh ~20 mg of 2C5FCA (Sample) and ~10 mg of Maleic Acid (IS) into the same vial.[1] Record weights to 0.01 mg precision.

    • Dissolve in 0.7 mL DMSO-d6.

    • Acquire 1H-NMR with d1 (relaxation delay) ≥ 30 seconds to ensure full relaxation of protons.[1]

Calculation:


[1]
  • 
    : Integral area[1]
    
  • 
    : Number of protons (Maleic acid = 2; Cinnamic vinyl proton = 1)[1]
    
  • 
    : Molar mass[1]
    
  • 
    : Weight
    
  • 
    : Purity (as decimal)[1][3]
    

Validated Sourcing Strategy

If you cannot perform qNMR in-house, you must select commercial sources based on specific data transparency criteria.[1]

Vendor TypeRecommended ForRed Flags to Watch
Specialized Standards Vendors (e.g., Toronto Research Chemicals, MolPort)GLP/GMP Studies. They often provide H-NMR and HPLC data.[1]Check if the "purity" is just HPLC area% (which ignores water/solvents) or a true mass balance assay.
Catalog Houses (e.g., Sigma-Aldrich, Fisher)Early Discovery. Good for routine synthesis but batch-to-batch variation exists.[1]"Technical Grade" (often ~90-95%) is unsuitable for analytical curves.[1] Ensure "Analytical Standard" grade.
Bulk Chemical Suppliers (Alibaba/Indiamart)Synthesis Only. High risk of Z-isomer contamination (>5%) and residual heavy metals (Pd/Cu).[1]
Recommended Qualification Workflow

Use this logic flow to determine if a purchased reagent is ready for use as a Reference Standard.

Workflow Step1 Source Material (Vendor X) Step2 Check Vendor COA (Is purity >98%?) Step1->Step2 Step3 Perform ID Test (IR or MS) Step2->Step3 Step4 HPLC Purity Check (Protocol A) Step3->Step4 Decision1 Purity > 99%? Step4->Decision1 Step5 qNMR Assay (Protocol B) Decision1->Step5 Yes Fail Reject / Recrystallize Decision1->Fail No Step6 Assign Potency (e.g., 99.4% w/w) Step5->Step6

Caption: Decision matrix for qualifying a commercial reagent as a Primary Reference Standard.

References

  • National Institute of Standards and Technology (NIST). Standard Reference Materials for qNMR (Benzoic Acid, Maleic Acid).[1] Available at: [Link][1]

  • European Directorate for the Quality of Medicines (EDQM). Chromatographic Separation Techniques (2.2.46).[1] European Pharmacopoeia.[1] Available at: [Link][1]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][6] J. Org.[1][6] Chem. 1997, 62, 21, 7512–7515.[1] (Standard reference for identifying solvent peaks in DMSO-d6). Available at: [Link][1]

  • PubChem. 2-Chlorocinnamic acid (Related Isomer Data). National Library of Medicine.[1] Available at: [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Chloro-5-fluorocinnamic Acid: A Senior Application Scientist's Guide

For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the safe and responsible management of all chemical reagents. This guide provides a detailed proto...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the safe and responsible management of all chemical reagents. This guide provides a detailed protocol for the proper disposal of 2-Chloro-5-fluorocinnamic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Understanding the Hazard Profile of 2-Chloro-5-fluorocinnamic Acid

  • Harmful if swallowed. [1][2]

  • Causes skin irritation. [3][4]

  • Causes serious eye irritation. [3][4]

  • May cause respiratory irritation. [4]

Given its halogenated organic nature, it is also crucial to manage its disposal in accordance with regulations for hazardous waste to prevent environmental contamination.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 2-Chloro-5-fluorocinnamic acid for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate risks associated with chemical handling.[5][6]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[7]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation.[7][8]
Body Protection A lab coat or chemical-resistant apron.Provides a barrier against accidental spills on clothing and skin.[9]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of insufficient ventilation.Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[3][8][10]

Emergency Preparedness: An eyewash station and safety shower must be readily accessible in the immediate work area.[7]

Disposal Procedures: A Step-by-Step Guide

The disposal of 2-Chloro-5-fluorocinnamic acid must be managed as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are often categorized as "F-listed" hazardous wastes from non-specific sources.[11][12][13][14]

For Small Laboratory Quantities (e.g., residual amounts, contaminated materials)

This procedure is intended for the disposal of small spills, contaminated consumables (e.g., weighing paper, gloves), and residual amounts of the chemical.

Step 1: Segregation and Collection

  • Carefully collect any solid residue of 2-Chloro-5-fluorocinnamic acid using appropriate tools (e.g., spatula, brush).

  • Place the collected solid waste and any contaminated disposable materials (e.g., gloves, absorbent pads) into a designated hazardous waste container.

  • This container must be clearly labeled as "Hazardous Waste: Halogenated Organic Solid" and should also list "2-Chloro-5-fluorocinnamic acid" as a constituent.

Step 2: Container Management

  • Use a container that is compatible with the chemical, such as a high-density polyethylene (HDPE) or glass container with a secure screw-top lid.

  • The container must be kept closed at all times except when adding waste.[15]

  • Store the waste container in a designated satellite accumulation area within the laboratory.

Step 3: Arrange for Pickup

  • Once the container is full or has reached the satellite accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for its collection by a licensed hazardous waste disposal company.

For Bulk Quantities (e.g., unused or expired reagent)

Disposal of larger quantities of 2-Chloro-5-fluorocinnamic acid requires careful planning and coordination with your institution's EHS department.

Step 1: Do Not Attempt Neutralization or Drain Disposal

  • Due to its halogenated nature and potential for harmful byproducts, do not attempt to neutralize this compound with acids or bases for drain disposal.[16]

  • Discharge of organic solvents and halogenated compounds into the sewer system is prohibited.[16]

Step 2: Secure and Label the Original Container

  • Ensure the original container is securely sealed.

  • If the original label is damaged or unclear, create a new label that clearly identifies the contents as "Hazardous Waste: 2-Chloro-5-fluorocinnamic acid."

Step 3: Contact Environmental Health and Safety (EHS)

  • Inform your institution's EHS department about the bulk quantity of 2-Chloro-5-fluorocinnamic acid that requires disposal.

  • They will provide specific instructions for packaging, storage, and collection, and will arrange for a certified hazardous waste contractor for proper disposal, which is typically high-temperature incineration.[17]

Spill Management Protocol

In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

Step 2: Don Appropriate PPE

  • Before attempting to clean the spill, ensure you are wearing the full complement of PPE as outlined in Section 2.

Step 3: Contain and Clean the Spill

  • For a solid spill, carefully sweep up the material and place it in the designated hazardous waste container. Avoid creating dust.

  • For a solution, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Once absorbed, scoop the material into the hazardous waste container.

Step 4: Decontaminate the Area

  • Wipe the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

Step 5: Report the Incident

  • Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 2-Chloro-5-fluorocinnamic acid.

DisposalWorkflow cluster_small Small Quantity / Contaminated Material cluster_bulk Bulk Quantity start Waste Generated: 2-Chloro-5-fluorocinnamic acid decision_quantity Bulk or Small Quantity? start->decision_quantity collect_solid Step 1: Collect solid waste and contaminated items. decision_quantity->collect_solid Small Quantity secure_container Step 1: Secure the original container and ensure it is clearly labeled. decision_quantity->secure_container Bulk label_container_small Step 2: Place in a labeled 'Halogenated Organic Waste' container. collect_solid->label_container_small store_satellite Step 3: Store in a designated satellite accumulation area. label_container_small->store_satellite arrange_pickup_small Step 4: Arrange for EHS pickup. store_satellite->arrange_pickup_small no_neutralize Step 2: DO NOT attempt to neutralize or dispose of down the drain. secure_container->no_neutralize contact_ehs Step 3: Contact EHS for specific instructions and pickup. no_neutralize->contact_ehs

Caption: Disposal decision workflow for 2-Chloro-5-fluorocinnamic acid.

References

  • Fisher Scientific. (2021, December 22). Safety Data Sheet for 4-Fluorocinnamic acid. Retrieved from [Link]

  • DuraLabel. (2026, January 15). Chemical Hazard PPE & How to Protect Workers From Poisons. Retrieved from [Link]

  • LookChem. Chemical Label for 2-Chloro-5-nitrocinnamic Acid. Retrieved from [Link]

  • Braun Research Group. Standard Operating Procedure for Halogenated Organic Liquids.
  • PubChem. (2023). 2-Chlorocinnamic acid. National Institutes of Health. Retrieved from [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment - Standards. United States Department of Labor. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. University of Maryland. Retrieved from [Link]

  • Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment - Overview. United States Department of Labor. Retrieved from [Link]

  • U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Retrieved from [Link]

  • International Enviroguard. (2019, April 3). OSHA & EPA Chemical Protective Clothing Guidelines. Retrieved from [Link]

  • WM Solutions. F List - Hazardous Wastes From Non-Specific Sources. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • U.S. Government Publishing Office. RCRA Hazardous Waste F list. Code of Federal Regulations. Retrieved from [Link]

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